3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(2-bromoacetyl)-5-chlorothiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO3S2/c7-2-4(10)3-1-5(8)13-6(3)14(9,11)12/h1H,2H2,(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZESFFKYLOCAOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(=O)CBr)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50430974 | |
| Record name | 3-(Bromoacetyl)-5-chlorothiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160982-11-6 | |
| Record name | 3-(2-Bromoacetyl)-5-chloro-2-thiophenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160982-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Bromoacetyl)-5-chlorothiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Thiophenesulfonamide, 3-(2-bromoacetyl)-5-chloro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide
This guide provides a comprehensive overview of the synthetic pathways for 3-(2-bromoacetyl)-5-chlorothiophene-2-sulfonamide, a key intermediate in the pharmaceutical industry. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical principles, detailed experimental protocols, and characterization of this important heterocyclic compound.
Introduction: The Significance of a Versatile Intermediate
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its most notable application is as a key intermediate in the production of Brinzolamide, a potent carbonic anhydrase inhibitor used in the treatment of glaucoma to reduce intraocular pressure. The thiophene sulfonamide moiety is a well-established pharmacophore that interacts with the zinc ion in the active site of carbonic anhydrase. The bromoacetyl group provides a reactive handle for further molecular elaboration, making this compound a versatile precursor in medicinal chemistry. Understanding its synthesis is paramount for ensuring the quality, efficiency, and scalability of processes that rely on this intermediate.
Elucidating the Synthesis Pathway: A Tale of Two Routes
The synthesis of this compound is primarily achieved through a two-step process: the formation of the precursor, 3-acetyl-5-chlorothiophene-2-sulfonamide, followed by its selective bromination. Two principal routes for the synthesis of the acetylated precursor have been established, each with its own set of advantages and challenges.
Route A: From 3-Acetyl-2,5-dichlorothiophene
This pathway, detailed in patent literature, commences with the more readily available 3-acetyl-2,5-dichlorothiophene.[1] The core strategy involves the selective displacement of the chlorine atom at the 2-position with a sulfur nucleophile, which is then converted to the desired sulfonamide.
Step 1: Synthesis of 3-acetyl-5-chloro-2-(benzylthio)thiophene
The initial step involves the reaction of 3-acetyl-2,5-dichlorothiophene with a benzylthio nucleophile. This is typically generated in situ from thiourea and benzyl chloride. The sulfur atom of the isothiouronium salt acts as a soft nucleophile, preferentially attacking the more reactive chlorine at the 2-position of the thiophene ring, which is activated by the adjacent acetyl group.
Step 2: Oxidative Chlorination and Ammonolysis to 3-acetyl-5-chlorothiophene-2-sulfonamide
The benzylthio intermediate is then converted to the sulfonamide. This is achieved through oxidative chlorination using chlorine gas in a biphasic system (e.g., ethyl acetate and water).[1] The chlorine gas oxidizes the sulfur atom to a sulfonyl chloride intermediate. This highly reactive intermediate is not isolated but is treated in situ with ammonium hydroxide to yield the stable 3-acetyl-5-chlorothiophene-2-sulfonamide. Careful control of the reaction temperature is crucial to minimize the formation of byproducts.
An alternative method for this conversion involves the use of hydrogen peroxide and a sodium tungstate dihydrate catalyst to oxidize the thioether, followed by treatment with ammonium hydroxide.[2] While this approach avoids the use of chlorine gas, it generally results in longer reaction times and potentially lower yields.[2]
Caption: Synthesis of the precursor via Route A.
Route B: From 5-Chlorothiophene-2-sulfonamide
This alternative pathway begins with a pre-formed 5-chlorothiophene-2-sulfonamide ring system and introduces the acetyl group in a subsequent step.
Step 1: Synthesis of 5-Chlorothiophene-2-sulfonamide
This starting material can be prepared by the chlorosulfonation of 2-chlorothiophene, followed by ammonolysis of the resulting sulfonyl chloride.
Step 2: Friedel-Crafts Acylation
The key step in this route is the introduction of the acetyl group at the 3-position via a Friedel-Crafts acylation reaction.[2] This electrophilic aromatic substitution is typically carried out using acetyl chloride or acetic anhydride with a Lewis acid catalyst, such as aluminum chloride. The sulfonamide group is a deactivating group, and the chlorine atom is a weak deactivator, which can make this reaction challenging. However, the directing effects of these substituents favor acylation at the 3-position. Careful optimization of the reaction conditions, including the choice of solvent and catalyst stoichiometry, is necessary to achieve good yields and regioselectivity.
Caption: Synthesis of the precursor via Route B.
Final Step: Bromination to this compound
The final step in the synthesis is the selective bromination of the methyl group of the acetyl moiety. This is a classic example of α-bromination of a ketone.
Mechanism of α-Bromination
Under acidic conditions, the reaction proceeds through an enol intermediate. The carbonyl oxygen is first protonated by an acid catalyst, making the α-protons more acidic. Deprotonation leads to the formation of a nucleophilic enol. This enol then attacks a source of electrophilic bromine, such as pyridinium bromide perbromide, to yield the α-brominated product.[1][3] The use of a reagent like pyridinium bromide perbromide is often preferred over liquid bromine as it is a solid and easier to handle, allowing for better stoichiometric control.[4]
Caption: The final bromination step.
Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization based on laboratory conditions and reagent purity.
Protocol 1: Synthesis of 3-acetyl-5-chlorothiophene-2-sulfonamide (via Route A)
Step 1: Preparation of 3-acetyl-5-chloro-2-(benzylthio)thiophene [1]
-
To a solution of isopropyl alcohol and water, add thiourea and benzyl chloride.
-
Heat the mixture to reflux and maintain for 2 hours.
-
Cool the reaction mixture and add 3-acetyl-2,5-dichlorothiophene.
-
Add a solution of sodium hydroxide while maintaining the temperature.
-
Heat the mixture to reflux and maintain for 3 hours.
-
Cool the reaction mixture and isolate the solid product by filtration.
-
Wash the solid with water and dry to obtain 3-acetyl-5-chloro-2-(benzylthio)thiophene.
Step 2: Preparation of 3-acetyl-5-chlorothiophene-2-sulfonamide [1]
-
Suspend 3-acetyl-5-chloro-2-(benzylthio)thiophene in a mixture of ethyl acetate and water.
-
Cool the mixture to 0-5 °C with stirring.
-
Bubble chlorine gas through the mixture while maintaining the temperature. Monitor the reaction by TLC.
-
Upon completion, slowly add ammonium hydroxide solution.
-
Stir the reaction mixture for 30 minutes at 0-5 °C.
-
Remove the ethyl acetate under reduced pressure.
-
Add a mixture of cyclohexane and water and stir.
-
Filter the solid product, wash, and dry to yield 3-acetyl-5-chlorothiophene-2-sulfonamide.
Protocol 2: Synthesis of this compound[1]
-
Dissolve 3-acetyl-5-chlorothiophene-2-sulfonamide in ethyl acetate.
-
Add a catalytic amount of sulfuric acid.
-
Add pyridinium bromide perbromide portion-wise while maintaining the reaction temperature.
-
Stir the reaction mixture until completion (monitored by TLC).
-
Quench the reaction with a solution of sodium bisulfite.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by trituration or recrystallization to yield this compound.
Characterization Data
Thorough characterization of the intermediate and final product is essential to ensure purity and structural integrity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) |
| 3-Acetyl-5-chlorothiophene-2-sulfonamide | C₆H₆ClNO₃S₂ | 239.70 | 182 (dec.)[] | Thiophene-H: ~7.4; Acetyl-CH₃: ~2.6; SO₂NH₂: ~7.8 (broad) | Thiophene-C: ~125-150; Acetyl-C=O: ~190; Acetyl-CH₃: ~28 | SO₂NH₂: ~3350, 3250; C=O: ~1670; S-O: ~1340, 1160[2] |
| This compound | C₆H₅BrClNO₃S₂ | 318.60 | 177-181[6] | Thiophene-H: ~7.5; Bromoacetyl-CH₂: ~4.5; SO₂NH₂: ~7.9 (broad) | Thiophene-C: ~126-151; Bromoacetyl-C=O: ~188; Bromoacetyl-CH₂: ~35 | SO₂NH₂: ~3350, 3250; C=O: ~1680; S-O: ~1340, 1160; C-Br: ~650 |
Note: NMR and IR data are approximate and can vary based on solvent and instrumentation.
Conclusion
The synthesis of this compound is a well-established yet nuanced process that offers multiple strategic pathways. The choice between the two primary routes for its precursor depends on factors such as the availability of starting materials, scalability, and safety considerations. A thorough understanding of the reaction mechanisms, particularly the final bromination step, is critical for optimizing reaction conditions and ensuring high purity of the final product. This guide provides a solid foundation for researchers and drug development professionals working with this important pharmaceutical intermediate.
References
- 1. WO2010103550A2 - Process for the preparation of intermediates - Google Patents [patents.google.com]
- 2. 3-Acetyl-5-chlorothiophene-2-sulfonamide | High Purity [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jcsp.org.pk [jcsp.org.pk]
- 6. 3-(2-Bromoacetyl)-5-chloro-2-thiophenesulfonamide CAS#: 160982-11-6 [m.chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide
Introduction
In the landscape of pharmaceutical sciences, the meticulous characterization of chemical intermediates is paramount to the successful development of active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the core physicochemical properties of 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide (CAS No: 160982-11-6). This compound is a vital intermediate, notably in the synthesis of Brinzolamide, a potent carbonic anhydrase inhibitor used in the management of glaucoma and ocular hypertension.[1] Understanding its fundamental properties is not merely an academic exercise; it is a critical prerequisite for process optimization, formulation development, and ensuring the quality and efficacy of the final drug product.
This document is structured to provide not just data, but a deeper, field-proven insight into the causality behind experimental choices and the self-validating nature of the described protocols. We will delve into the key parameters that govern the behavior of this molecule: its solubility, ionization constant (pKa), lipophilicity (logP), and melting point.
Core Physicochemical Profile
A summary of the key physicochemical data for this compound is presented below. It is important to note that while some of these values are experimentally determined, others are predicted based on its chemical structure. The subsequent sections will detail the experimental protocols for their empirical determination.
| Property | Value | Source |
| Molecular Formula | C6H5BrClNO3S2 | [1][2] |
| Molecular Weight | 318.6 g/mol | [1][2] |
| Appearance | Off-white to pale yellow powder | [1][3] |
| Melting Point | 177-181°C | [1][3] |
| Predicted pKa | 9.21 ± 0.60 | [2] |
| Topological Polar Surface Area (TPSA) | Not explicitly found, but a related structure has a TPSA of 105.4 Ų | [4] |
| Predicted Boiling Point | 492.2 ± 55.0 °C | [2][5] |
| Predicted Density | 1.936 g/cm³ | [2][3][5] |
Solubility: The Gateway to Bioavailability
The solubility of a drug intermediate is a critical parameter that influences its reaction kinetics, purification, and ultimately, the bioavailability of the final API.[6] For this compound, a poorly soluble compound, understanding its dissolution characteristics in various media is essential.[7]
Causality Behind Experimental Choices
Two primary types of solubility measurements are pertinent in drug development: thermodynamic and kinetic solubility.[6][7][8]
-
Thermodynamic solubility represents the true equilibrium solubility of a compound and is crucial for late-stage development and formulation. The shake-flask method is the gold standard for this determination due to its reliability for poorly soluble compounds.[7][9]
-
Kinetic solubility , on the other hand, is a high-throughput assessment of the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates in an aqueous medium.[8] This is invaluable for early-stage discovery to quickly flag compounds with potential solubility issues.
Given the context of this compound as a key intermediate, determining its thermodynamic solubility in relevant process and biological buffers is of primary importance.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol is adapted from the well-established shake-flask method described by Higuchi and Connors.[7]
Objective: To determine the equilibrium solubility of this compound in various aqueous buffers.
Materials:
-
This compound (purity ≥99%)
-
Phosphate buffered saline (PBS), pH 7.4
-
Simulated gastric fluid (SGF), pH 1.2
-
Simulated intestinal fluid (SIF), pH 6.8
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
Orbital shaker incubator
-
0.22 µm syringe filters
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to separate vials containing each of the test buffers (PBS, SGF, SIF). The excess solid should be clearly visible.
-
-
Equilibration:
-
Seal the vials and place them in an orbital shaker incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixtures for a sufficient duration to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method.
-
Prepare a calibration curve using standard solutions of known concentrations of the compound to ensure accurate quantification.
-
Data Analysis: The concentration determined by HPLC represents the thermodynamic solubility of the compound in the respective buffer.
Caption: Workflow for thermodynamic solubility determination.
pKa: The Influence of Ionization
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule like this compound, which contains a sulfonamide group, the pKa dictates the extent of its ionization at a given pH.[10][11][12] This is critical as the ionized and un-ionized forms of a molecule can have vastly different solubility, permeability, and biological activity.[6]
Causality Behind Experimental Choices
The sulfonamide moiety (-SO2NH2) is weakly acidic, and its pKa can be influenced by the electron-withdrawing or -donating nature of the adjacent aromatic ring and its substituents. Several methods can be employed for pKa determination, including potentiometric titration, spectrophotometry, and chromatography-based methods.[10][11][12] For sulfonamides, liquid chromatography (LC) based methods offer the advantage of being applicable to compounds with low water solubility and can provide accurate pKa values by analyzing the retention behavior as a function of mobile phase pH.[10][11][12][13]
Experimental Protocol: pKa Determination by Reversed-Phase Liquid Chromatography (RP-LC)
This protocol is based on the principles described for pKa determination of sulfonamides using LC.[10][11][12][13]
Objective: To determine the pKa of the sulfonamide group in this compound.
Materials:
-
This compound
-
HPLC system with a photodiode array (PDA) detector
-
A series of aqueous buffers with pH values ranging from 2 to 12
-
Acetonitrile (ACN) or Methanol (MeOH) as the organic modifier
-
C18 reversed-phase HPLC column
Procedure:
-
Mobile Phase Preparation:
-
Prepare a series of mobile phases consisting of a fixed percentage of organic modifier (e.g., 40% ACN) and an aqueous buffer. The pH of the aqueous component should be varied across the desired range (e.g., in 0.5 pH unit increments).
-
-
Chromatographic Analysis:
-
Inject a standard solution of this compound onto the HPLC system using each of the prepared mobile phases.
-
Record the retention time (tR) for each injection.
-
-
Data Analysis:
-
Calculate the retention factor (k) for each pH value using the formula: k = (tR - t0) / t0, where t0 is the column dead time.
-
Plot the retention factor (k) versus the pH of the mobile phase.
-
The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound. The pKa can be determined by fitting the data to a suitable equation or by finding the pH at the midpoint of the transition.
-
Caption: Logical flow for pKa determination by RP-LC.
LogP: A Measure of Lipophilicity
The partition coefficient (P) is a measure of the differential solubility of a compound in a biphasic system, typically n-octanol and water. The logarithm of this value, logP, is a key indicator of a compound's lipophilicity or hydrophobicity.[14][15][16] This parameter is crucial for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[17]
Causality Behind Experimental Choices
The shake-flask method is the traditional and most reliable method for logP determination.[15][18] It directly measures the partitioning of the compound between n-octanol and water at equilibrium. For ionizable compounds, it is important to consider the distribution coefficient (logD), which is the logP at a specific pH.[16] Given that this compound has an acidic proton, determining its logD at a physiologically relevant pH of 7.4 is highly informative.
Experimental Protocol: LogP/LogD Determination (Shake-Flask Method)
Objective: To determine the n-octanol/water partition coefficient (logP) and distribution coefficient (logD at pH 7.4) of this compound.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water or buffer)
-
Water (pre-saturated with n-octanol) or phosphate buffer (pH 7.4, pre-saturated with n-octanol)
-
HPLC system with a UV detector
-
Centrifuge
Procedure:
-
Solvent Preparation:
-
Pre-saturate the n-octanol with the aqueous phase (water or buffer) and vice versa by vigorously mixing them and allowing the layers to separate.
-
-
Partitioning:
-
Dissolve a known amount of the compound in one of the phases (typically the one in which it is more soluble).
-
Add an equal volume of the other phase to a vial.
-
Shake the vial vigorously for a set period (e.g., 1 hour) to facilitate partitioning.
-
Allow the mixture to stand and reach equilibrium (can be accelerated by centrifugation to separate the layers).
-
-
Sample Analysis:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.
-
Determine the concentration of the compound in each aliquot using a validated HPLC method.
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous.
-
The logP (or logD) is the logarithm of this value.
-
Caption: Experimental workflow for logP determination.
Melting Point: An Indicator of Purity and Stability
The melting point of a crystalline solid is the temperature at which it changes state from solid to liquid. It is a fundamental physical property that provides an indication of the purity of a compound.[1] For a pharmaceutical intermediate, a sharp and well-defined melting point range is often indicative of high purity.
Causality Behind Experimental Choices
The determination of the melting point is a straightforward and essential characterization technique.[19][20] A common and accurate method involves using a capillary melting point apparatus. This technique allows for precise temperature control and clear observation of the melting process.
Experimental Protocol: Capillary Melting Point Determination
Objective: To determine the melting point range of this compound.
Materials:
-
This compound (dry powder)
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
Procedure:
-
Sample Preparation:
-
Finely powder a small amount of the dry compound.
-
Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
-
Measurement:
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rapid rate initially, then slow the heating rate to 1-2°C per minute as the temperature approaches the expected melting point.
-
-
Observation and Recording:
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the entire solid has melted (the completion of melting).
-
The melting point is reported as this range.
-
Conclusion
The physicochemical properties of this compound are integral to its successful application as a pharmaceutical intermediate. This guide has provided a detailed examination of its key characteristics, including solubility, pKa, logP, and melting point, grounded in established scientific principles and experimental methodologies. By understanding and empirically verifying these parameters, researchers and drug development professionals can optimize synthetic routes, develop robust formulations, and ultimately contribute to the creation of safe and effective medicines. The protocols and insights presented herein are intended to serve as a valuable resource for those working with this important chemical entity.
References
- 1. nbinno.com [nbinno.com]
- 2. 3-(2-Bromoacetyl)-5-chloro-2-thiophenesulfonamide | 160982-11-6 [chemicalbook.com]
- 3. innospk.com [innospk.com]
- 4. 160982-11-6 | this compound | Brinzolamide Related | Ambeed.com [ambeed.com]
- 5. 3-(2-Bromoacetyl)-5-chloro-2-thiophenesulfonamide CAS#: 160982-11-6 [m.chemicalbook.com]
- 6. pharmatutor.org [pharmatutor.org]
- 7. researchgate.net [researchgate.net]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. diva-portal.org [diva-portal.org]
- 10. [PDF] Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. scielo.br [scielo.br]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. acdlabs.com [acdlabs.com]
- 17. agilent.com [agilent.com]
- 18. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. impactfactor.org [impactfactor.org]
The Strategic Synthesis and Application of 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide: A Pharmaceutical Keystone
An In-depth Technical Guide for Researchers and Drug Development Professionals
Foreword: Unveiling a Critical Pharmaceutical Intermediate
In the intricate landscape of pharmaceutical development, the journey from a conceptual molecule to a market-approved therapeutic is paved with critical chemical intermediates. These molecules, while not the final active pharmaceutical ingredient (API), are the unsung heroes that enable the efficient and scalable synthesis of life-altering drugs. This guide delves into the discovery, synthesis, and application of one such pivotal intermediate: 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide .
This multifaceted thiophene derivative has emerged as a cornerstone in the synthesis of carbonic anhydrase inhibitors, a class of drugs vital for the management of glaucoma. Its unique structural features, including a reactive bromoacetyl group and a sulfonamide moiety, make it a highly versatile and sought-after building block in medicinal chemistry. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this intermediate, from its fundamental chemical properties to its strategic role in the synthesis of complex pharmaceutical agents.
Physicochemical Properties and Structural Elucidation
This compound (CAS Number: 160982-11-6) is a heterocyclic organic compound with the molecular formula C₆H₅BrClNO₃S₂ and a molecular weight of 318.6 g/mol .[1][2] Its structural architecture, featuring a chlorinated thiophene ring substituted with a bromoacetyl group at the 3-position and a sulfonamide group at the 2-position, is the key to its chemical reactivity and utility as a pharmaceutical intermediate.[3]
The presence of the bromoacetyl group renders the molecule an excellent electrophile, readily participating in nucleophilic substitution reactions.[3] This reactivity is fundamental to its role in building more complex molecular frameworks. The sulfonamide group, a well-known pharmacophore, can contribute to the biological activity of the final drug molecule or serve as a handle for further chemical modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 160982-11-6 | [1][2] |
| Molecular Formula | C₆H₅BrClNO₃S₂ | [1][2] |
| Molecular Weight | 318.6 g/mol | [1][2] |
| Appearance | Off-white to pale yellow powder | [3] |
| Melting Point | 177-181 °C | [3] |
| Purity | Typically ≥99% | [3] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8 °C | [4] |
The Synthetic Pathway: A Step-by-Step Elucidation
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The most common synthetic route, as gleaned from the patent literature, commences with 3-acetyl-2,5-dichlorothiophene.[5]
Experimental Protocol: A Representative Synthesis
The following protocol is a synthesized representation based on methodologies described in the patent literature and should be adapted and optimized based on laboratory conditions and safety protocols.
Step 1: Synthesis of 3-Acetyl-5-chloro-2-(benzylthio)thiophene
-
To a solution of thiourea and benzyl chloride in a mixture of ethanol and water, add 3-acetyl-2,5-dichlorothiophene.[6]
-
Add a solution of sodium hydroxide and heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[5][6]
-
Upon completion, cool the reaction mixture and dilute with water to precipitate the product.[6]
-
Filter the solid, wash with water, and dry to yield 3-acetyl-5-chloro-2-(benzylthio)thiophene.[6]
Step 2: Synthesis of 3-Acetyl-5-chlorothiophene-2-sulfonamide
-
Dissolve the product from Step 1 in a suitable solvent such as ethyl acetate.[5]
-
Cool the solution and bubble chlorine gas through the mixture, or use another suitable chlorinating agent, to effect oxidative chlorination.[5]
-
Treat the resulting intermediate with an aqueous solution of ammonium hydroxide to form the sulfonamide.[5]
-
Work up the reaction mixture by extraction and crystallization to isolate 3-acetyl-5-chlorothiophene-2-sulfonamide.[5]
Step 3: Synthesis of this compound
-
Dissolve 3-acetyl-5-chlorothiophene-2-sulfonamide in a suitable solvent like ethyl acetate.[5]
-
Add a brominating agent, such as pyridinium bromide perbromide, in the presence of a catalytic amount of sulfuric acid.[5]
-
Stir the reaction mixture at a controlled temperature until the starting material is consumed, as indicated by TLC.
-
Isolate the crude product by filtration and purify by trituration with a suitable solvent to yield this compound.[5]
The Role in Pharmaceutical Synthesis: A Gateway to Carbonic Anhydrase Inhibitors
The primary and most significant application of this compound is as a key intermediate in the synthesis of Brinzolamide, a potent carbonic anhydrase inhibitor used in the treatment of glaucoma and ocular hypertension.[3][7][8] Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. In the eye, inhibition of carbonic anhydrase II decreases the production of aqueous humor, thereby lowering intraocular pressure.
The synthesis of Brinzolamide from this intermediate typically involves an asymmetric reduction of the bromoacetyl group to a chiral bromohydrin, followed by an intramolecular cyclization to form the core thieno[3,2-e]-1,2-thiazine ring system.[5] Subsequent functionalization of this core structure leads to the final Brinzolamide molecule. The high reactivity of the bromoacetyl group in this compound is crucial for the efficient construction of this complex heterocyclic system.
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper safety precautions are paramount when handling this compound. It is classified as a hazardous substance and should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]
The compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere of nitrogen or argon, to maintain its stability and prevent degradation.[4] Recommended storage temperatures are between 2 and 8 °C.[4]
Conclusion: A Vital Component in Drug Discovery
This compound stands as a testament to the critical role of well-designed intermediates in modern pharmaceutical synthesis. Its unique combination of reactive functional groups on a thiophene scaffold provides a versatile platform for the construction of complex drug molecules like Brinzolamide. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and professionals in the field of drug discovery and development. As the demand for novel therapeutics continues to grow, the importance of such key intermediates in enabling innovation and accelerating the path to new medicines cannot be overstated.
References
- 1. This compound [cymitquimica.com]
- 2. 3-(2-Bromoacetyl)-5-chloro-2-thiophenesulfonamide CAS#: 160982-11-6 [m.chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 160982-11-6 [sigmaaldrich.com]
- 5. WO2010103550A2 - Process for the preparation of intermediates - Google Patents [patents.google.com]
- 6. CN102936236A - Method for preparing brinzolamide (3- acetyl-5-chloro-2-(benzylthiol) thiophene) - Google Patents [patents.google.com]
- 7. 3-Acetyl-5-chlorothiophene-2-sulfonamide | High Purity [benchchem.com]
- 8. Best Brinzolamide Intermediate CAS No. 154127-42-1 Pharmaceutical Intermediates Supplier, Manufacturer | Afine [afinechem.com]
An In-depth Technical Guide to the Structural Analysis of 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide
Introduction
In the landscape of pharmaceutical sciences and drug development, the precise understanding of a molecule's structure and reactivity is paramount. This guide provides a comprehensive technical analysis of 3-(2-bromoacetyl)-5-chlorothiophene-2-sulfonamide, a key intermediate in the synthesis of Brinzolamide, a potent carbonic anhydrase inhibitor used in the management of glaucoma.[1] Beyond its role as a synthetic precursor, its chemical architecture, featuring a highly reactive α-bromoacetyl group, positions it as a molecule of interest for covalent inhibitor design.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its structural features, synthesis, and potential as a covalent modifier of biological targets.
Physicochemical and Structural Properties
This compound is a multifaceted organic compound with the molecular formula C₆H₅BrClNO₃S₂ and a molecular weight of 318.60 g/mol .[1][2][3] It typically presents as an off-white to pale yellow powder with a melting point in the range of 177-181°C, an indicator of its purity and structural integrity.[1]
| Property | Value | Source |
| Molecular Formula | C₆H₅BrClNO₃S₂ | [1][2][3] |
| Molecular Weight | 318.60 g/mol | [1][2][3] |
| Appearance | Off-white to pale yellow powder | [1] |
| Melting Point | 177-181°C | [1] |
| Purity | ≥99% | [1] |
| Storage Conditions | 2-8°C, under inert gas | [2][4][5] |
The molecule's structure is characterized by a central thiophene ring, which is substituted with three key functional groups that dictate its chemical behavior: a sulfonamide group at the 2-position, a bromoacetyl group at the 3-position, and a chlorine atom at the 5-position. The sulfonamide moiety is a well-known zinc-binding group, crucial for the carbonic anhydrase inhibitory activity of its downstream product, Brinzolamide. The bromoacetyl group, an α-haloketone, is a potent electrophile, making the molecule highly reactive towards nucleophiles.[1]
Synthesis and Mechanistic Insights
The synthesis of this compound is a critical step in the manufacturing of Brinzolamide. A common synthetic route involves the bromination of its precursor, 3-acetyl-5-chlorothiophene-2-sulfonamide.[6]
Synthetic Protocol: Bromination of 3-acetyl-5-chlorothiophene-2-sulfonamide
-
Dissolution: Dissolve 3-acetyl-5-chlorothiophene-2-sulfonamide in a suitable organic solvent, such as ethyl acetate.
-
Brominating Agent: Introduce a brominating agent, for example, pyridinium bromide perbromide, in the presence of an acid catalyst like sulfuric acid.[6]
-
Reaction: Stir the reaction mixture at a controlled temperature to facilitate the selective bromination at the α-carbon of the acetyl group.
-
Work-up and Purification: Upon completion of the reaction, the product is isolated through standard work-up procedures, which may include washing, extraction, and crystallization to yield the purified this compound. Trituration with a suitable solvent may be employed to minimize dibromo impurities.[6]
The underlying mechanism of this reaction is an acid-catalyzed α-bromination of a ketone. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the formation of an enol intermediate. This enol then acts as a nucleophile, attacking the electrophilic bromine of the brominating agent to yield the α-brominated product.
Structural Analysis: Spectroscopic and Crystallographic Considerations
While a specific, publicly available crystal structure for this compound was not identified at the time of this writing, its structural characteristics can be inferred from spectroscopic data and comparison with analogous structures.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
N-H stretching of the sulfonamide group, typically appearing as two bands in the range of 3300-3400 cm⁻¹.
-
C=O stretching of the ketone, a strong band around 1680-1700 cm⁻¹.
-
S=O stretching of the sulfonamide group, with two strong bands in the regions of 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric).
-
C-Br stretching , which is expected in the fingerprint region, typically below 700 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would provide key structural information. The protons of the sulfonamide group (-SO₂NH₂) would likely appear as a broad singlet. The single proton on the thiophene ring would be observed as a singlet in the aromatic region. The two protons of the bromoacetyl group (-CH₂Br) would also give a singlet, shifted downfield due to the proximity of the electron-withdrawing carbonyl and bromine groups.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the six carbon atoms in the molecule, including the carbonyl carbon of the acetyl group at a significantly downfield chemical shift.
Reactivity and Mechanism of Covalent Modification
The bromoacetyl moiety is a classic example of a reactive electrophile, or "warhead," used in the design of covalent inhibitors. This group reacts with nucleophilic amino acid residues in proteins, leading to the formation of a stable covalent bond.
The primary mechanism of action is a nucleophilic substitution reaction (Sₙ2), where a nucleophilic side chain of an amino acid attacks the carbon atom bearing the bromine, displacing the bromide ion. The most common nucleophilic residues targeted by α-haloacetyl compounds are cysteine and histidine.
-
Reaction with Cysteine: The thiol group (-SH) of a cysteine residue is a potent nucleophile. Upon deprotonation to the thiolate anion (-S⁻), it readily attacks the α-carbon of the bromoacetyl group, forming a stable thioether linkage.
-
Reaction with Histidine: The imidazole side chain of histidine can also act as a nucleophile, with one of the nitrogen atoms attacking the electrophilic carbon to form a covalent adduct.
Experimental Protocols for Characterization and Analysis
To fully characterize this compound and its interactions with biological targets, a suite of analytical techniques should be employed.
Protocol 1: Mass Spectrometry for Covalent Adduct Confirmation
-
Incubation: Incubate the target protein with this compound at a suitable temperature and for a defined period.
-
Sample Preparation: Remove excess, unbound inhibitor using a desalting column or dialysis.
-
Intact Protein Analysis: Analyze the intact protein using mass spectrometry (e.g., ESI-MS) to detect the mass shift corresponding to the covalent addition of the inhibitor. The expected mass increase would be the mass of the inhibitor minus the mass of HBr.
-
Peptide Mapping: For identification of the modification site, digest the protein-inhibitor adduct with a protease (e.g., trypsin).
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the modified peptide and pinpoint the specific amino acid residue that has been covalently labeled.
Protocol 2: Kinetic Analysis of Irreversible Inhibition
-
Enzyme Assay: Establish a continuous or discontinuous assay to monitor the activity of the target enzyme.
-
Time-Dependent Inhibition: Pre-incubate the enzyme with various concentrations of this compound for different time intervals.
-
Activity Measurement: Initiate the enzymatic reaction by adding the substrate and measure the initial reaction rates.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this plot will give the apparent rate constant of inactivation (kobs).
-
Determination of Ki and kinact: Plot kobs against the inhibitor concentration. A hyperbolic fit to this data will yield the inactivation rate constant (kinact) and the inhibitor's affinity for the enzyme (Ki).
Conclusion
This compound is a molecule of significant interest, not only as a crucial building block in pharmaceutical synthesis but also as a potential tool for chemical biology and drug discovery due to its inherent reactivity. A thorough understanding of its structural characteristics, synthesis, and reactivity is essential for its effective application. The methodologies outlined in this guide provide a framework for the comprehensive analysis of this compound and its interactions with biological systems, paving the way for its potential use in the development of novel covalent therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. chemshuttle.com [chemshuttle.com]
- 3. 3-(2-Bromoacetyl)-5-chloro-2-thiophenesulfonamide | 160982-11-6 [chemicalbook.com]
- 4. 3-(2-Bromoacetyl)-5-chloro-2-thiophenesulfonamide CAS#: 160982-11-6 [m.chemicalbook.com]
- 5. This compound | 160982-11-6 [sigmaaldrich.com]
- 6. WO2010103550A2 - Process for the preparation of intermediates - Google Patents [patents.google.com]
The Diverse Biological Landscape of Halogenated Thiophene Sulfonamides: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intersection of the thiophene ring, a versatile sulfur-containing heterocycle, with the pharmacologically privileged sulfonamide group has given rise to a class of compounds with a remarkably broad and potent spectrum of biological activities. The introduction of halogen atoms onto the thiophene scaffold further modulates the physicochemical and electronic properties of these molecules, often enhancing their potency, selectivity, and metabolic stability. This technical guide provides an in-depth exploration of the multifaceted biological activities of halogenated thiophene sulfonamides, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to elucidate their therapeutic potential. This guide is intended to serve as a valuable resource for researchers actively engaged in the design and development of novel therapeutic agents.
I. Carbonic Anhydrase Inhibition: A Prominent and Well-Established Activity
Halogenated thiophene sulfonamides are renowned for their potent inhibitory activity against carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes.[1][2] The sulfonamide moiety is a key pharmacophore that coordinates to the zinc ion in the active site of CAs, leading to inhibition of the enzyme's catalytic activity—the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Thiophene-based sulfonamides have been reported to be significantly more potent as CA inhibitors (CAIs) compared to their benzene sulfonamide counterparts.[3]
The halogen substituent on the thiophene ring plays a critical role in modulating the inhibitory potency and isoform selectivity. For instance, brominated thiophene sulfonamides have shown excellent inhibitory activity against various human CA isoforms, including CA I, II, IX, and XII.[1] The position and nature of the halogen can influence the binding orientation of the inhibitor within the active site, leading to differential interactions with amino acid residues and thereby conferring isoform selectivity. This is of paramount importance in drug design, as different CA isoforms are implicated in various pathologies, such as glaucoma (CA II), epilepsy, and cancer (CA IX and XII).[1]
Structure-Activity Relationship Insights:
A key aspect of the interaction between thiophene sulfonamides and the CA active site involves the orientation of the heterocyclic ring. The sulfur atom of a 3,4-unsubstituted thiophene ring can interact with a coordinated water molecule, adopting a "sulfur out" conformation.[4] This interaction, along with hydrogen bonding and hydrophobic interactions of the substituents, contributes to the overall binding affinity. The addition of halogen atoms can enhance these interactions through various mechanisms, including increased hydrophobicity and the formation of halogen bonds.
Quantitative Data Summary: Carbonic Anhydrase Inhibition
| Compound Type | Target Isoform(s) | Inhibition Constant (Kᵢ) Range | Reference(s) |
| 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides | hCA I | 224-7544 nM | [1] |
| hCA II | 2.2-7.7 nM | [1] | |
| hCA IX | 5.4-811 nM | [1] | |
| hCA XII | 3.4-239 nM | [1] | |
| Thiophene-based sulfonamides | hCA-I | 66.49 ± 17.15 nM to 234.99 ± 15.44 µM | [5] |
| hCA-II | 74.88 ± 20.65 nM to 38.04 ± 12.97 µM | [5] |
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol outlines a common method for determining the inhibitory activity of compounds against carbonic anhydrase based on the enzyme's esterase activity.
Materials:
-
Carbonic Anhydrase (human or bovine)
-
p-Nitrophenyl acetate (p-NPA) as the substrate
-
Test compounds (halogenated thiophene sulfonamides)
-
Acetazolamide (a known CA inhibitor as a positive control)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
DMSO for dissolving compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the CA enzyme in cold Tris-HCl buffer.
-
Prepare a stock solution of p-NPA in DMSO or acetonitrile.
-
Prepare stock solutions of the test compounds and acetazolamide in DMSO.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 180 µL of Tris-HCl buffer + 20 µL of p-NPA solution.
-
Enzyme Control (Maximum Activity): 158 µL of Tris-HCl buffer + 2 µL of DMSO + 20 µL of CA working solution.
-
Test Compound: 158 µL of Tris-HCl buffer + 2 µL of test compound dilution + 20 µL of CA working solution.
-
Positive Control: 158 µL of Tris-HCl buffer + 2 µL of acetazolamide dilution + 20 µL of CA working solution.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of the p-NPA substrate solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.[6]
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each test compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Workflow for Carbonic Anhydrase Inhibition Assay.
II. Kinase Inhibition: Targeting Key Regulators of Cellular Processes
Protein kinases are a large family of enzymes that play a central role in signal transduction pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Halogenated thiophene sulfonamides have emerged as a promising class of kinase inhibitors.[6][7]
For example, certain thiophene and benzene sulfonamides have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[6] Specifically, some compounds have shown selectivity for CDK7 over other CDKs.[6] The sulfonamide group in these molecules often acts as a scaffold, and the thiophene ring, along with its substituents, engages in specific interactions within the ATP-binding pocket of the kinase.[7] The presence and position of halogen atoms can significantly influence the binding affinity and selectivity of these inhibitors.
Signaling Pathway: Mitogen-Activated Protein Kinase (MAPK) Cascade
Caption: Simplified MAPK signaling pathway, a common target for kinase inhibitors.
Experimental Protocol: In Vitro Kinase Inhibition Assay
A common method to assess kinase inhibition is through luminescence-based assays that measure the amount of ATP remaining after a kinase reaction.
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Test compounds (halogenated thiophene sulfonamides)
-
A known kinase inhibitor (positive control)
-
Kinase assay buffer
-
Luminescence-based ATP detection reagent (e.g., ADP-Glo™)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds and the positive control in the kinase assay buffer.
-
Prepare a solution of the kinase and its substrate in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add the test compound dilutions to the appropriate wells.
-
Add the kinase/substrate mixture to all wells except the no-enzyme control.
-
-
Reaction Initiation: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
ATP Detection:
-
Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the kinase detection reagent to convert the generated ADP back to ATP and produce a luminescent signal.
-
-
Measurement: Measure the luminescence using a luminometer. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each test compound concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
III. Antibacterial Activity: A Renewed Focus on an Old Target
With the rise of antibiotic resistance, there is an urgent need for new antibacterial agents. Halogenated thiophene sulfonamides have demonstrated promising antibacterial activity.[8][9] The sulfonamide core is a well-known antibacterial pharmacophore that acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[8] The thiophene ring and its halogen substituents can enhance the antibacterial potency and spectrum of activity, potentially by improving cell permeability or by interacting with other bacterial targets.[9]
For instance, 5-bromo-N-alkylthiophene-2-sulfonamides have shown efficacy against New Delhi Metallo-β-lactamase (NDM)-producing Klebsiella pneumoniae, a highly drug-resistant pathogen.[8] The halogenation of the thiophene ring can improve the compound's ability to penetrate the bacterial cell wall and reach its intracellular target.[9]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (halogenated thiophene sulfonamides)
-
A standard antibiotic (e.g., ciprofloxacin) as a positive control
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland densitometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Culture the bacterial strain overnight on an appropriate agar medium.
-
Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the stock solution in CAMHB in the 96-well plate.
-
-
Inoculation: Add the prepared bacterial inoculum to each well containing the test compound dilutions. Include a growth control well (inoculum in broth only) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) in the well.[11]
IV. Anticancer Activity: Targeting the Hallmarks of Cancer
Halogenated thiophene sulfonamides have also demonstrated significant potential as anticancer agents.[12][13] Their mechanisms of action are often multifaceted and can involve the inhibition of key enzymes involved in cancer cell proliferation and survival, such as carbonic anhydrases (specifically the tumor-associated isoforms CA IX and XII) and various protein kinases.[1][14]
Some thiophene derivatives have shown cytotoxic activity against various cancer cell lines, including breast, colon, and leukemia cell lines.[12] The presence of halogen atoms can enhance the anticancer activity by improving the compound's lipophilicity, which can lead to better cell membrane permeability and accumulation within cancer cells.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Test compounds (halogenated thiophene sulfonamides)
-
A known anticancer drug (e.g., doxorubicin) as a positive control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test compounds and the positive control. Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) in the CO₂ incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[7]
-
Formazan Solubilization: Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that causes a 50% reduction in cell viability) by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
V. Antiviral Activity: A Potential Avenue for New Therapeutics
The antiviral potential of halogenated thiophene sulfonamides is an emerging area of research.[11] Some thiophene-based compounds have shown activity against various viruses, including human immunodeficiency virus (HIV), human cytomegalovirus (CMV), and varicella-zoster virus (VZV). The mechanism of antiviral action can vary depending on the specific compound and the virus. For example, some thiophene derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[10] The sulfonamide group and the halogen substituents on the thiophene ring can contribute to the binding of the inhibitor to the NNRTI binding pocket of the reverse transcriptase enzyme.
Experimental Protocol: HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Colorimetric)
This assay measures the ability of a compound to inhibit the activity of HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
A template/primer hybrid (e.g., poly(A) x oligo(dT)₁₅)
-
A mixture of deoxynucleoside triphosphates (dNTPs), including digoxigenin- and biotin-labeled dUTP
-
Test compounds (halogenated thiophene sulfonamides)
-
A known HIV-1 RT inhibitor (e.g., nevirapine) as a positive control
-
Reaction buffer
-
Lysis buffer
-
Streptavidin-coated 96-well plate
-
Anti-digoxigenin-peroxidase (POD) conjugate
-
Peroxidase substrate (e.g., ABTS)
-
Stop solution
-
Microplate reader
Procedure:
-
Reaction Setup: In a reaction tube, combine the reaction buffer, template/primer, dNTP mix, and the test compound or control.
-
Enzyme Addition: Add the HIV-1 RT enzyme to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour). During this time, the RT will synthesize a biotin- and digoxigenin-labeled DNA strand.
-
ELISA-based Detection:
-
Transfer the reaction mixture to a streptavidin-coated 96-well plate. The biotin-labeled DNA will bind to the streptavidin.
-
Wash the plate to remove unbound components.
-
Add the anti-digoxigenin-POD conjugate, which will bind to the digoxigenin-labeled DNA.
-
Wash the plate again.
-
Add the peroxidase substrate. The enzyme will catalyze a color change.
-
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength. The absorbance is directly proportional to the amount of synthesized DNA and thus the RT activity.
-
Data Analysis:
-
Calculate the percentage of RT inhibition for each test compound concentration.
-
Determine the IC₅₀ value.
-
Conclusion
Halogenated thiophene sulfonamides represent a versatile and highly promising class of compounds with a diverse range of biological activities. Their ability to potently and often selectively inhibit key enzymes such as carbonic anhydrases and protein kinases, coupled with their demonstrated antibacterial, anticancer, and antiviral potential, underscores their significance in modern drug discovery. The strategic incorporation of halogen atoms onto the thiophene scaffold provides a powerful tool for fine-tuning the pharmacological properties of these molecules. The experimental protocols detailed in this guide provide a foundation for researchers to systematically evaluate the biological activity of novel halogenated thiophene sulfonamides and to further explore their therapeutic potential. A thorough understanding of the structure-activity relationships and mechanisms of action will be crucial for the rational design of next-generation drug candidates based on this remarkable chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biosb.com [biosb.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. protocols.io [protocols.io]
- 13. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
spectroscopic data (NMR, IR, MS) of 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide
An In-depth Technical Guide to the Spectroscopic Characterization of 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide
Abstract: this compound (CAS 160982-11-6) is a pivotal intermediate in pharmaceutical synthesis, most notably in the production of the carbonic anhydrase inhibitor Brinzolamide.[1] Its molecular complexity, incorporating a halogenated thiophene core, a sulfonamide moiety, and a reactive bromoacetyl group, necessitates rigorous structural confirmation and purity assessment.[1] This guide provides a comprehensive framework for the spectroscopic characterization of this compound. As publicly available experimental spectra are limited, this document leverages established spectroscopic principles and data from analogous structures to present a predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach serves as a robust blueprint for researchers in process development and quality control, detailing not only the expected spectral features but also the underlying scientific rationale for data acquisition and interpretation.
Molecular Structure and Predicted Spectral Overview
The unique arrangement of functional groups in this compound dictates a distinct spectroscopic fingerprint. Understanding this structure is the first step in predicting and interpreting its spectral data.
Diagram: Molecular Structure
Caption: Predicted molecular structure of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we predict three distinct signals in the ¹H NMR spectrum and six signals in the ¹³C NMR spectrum.
Experimental Protocol (¹H and ¹³C NMR)
-
Sample Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Scientist's Note: DMSO-d₆ is chosen due to its excellent solvating power for polar, crystalline compounds like sulfonamides. The residual solvent peak (~2.50 ppm for ¹H, ~39.52 ppm for ¹³C) serves as a convenient internal reference. The acidic sulfonamide protons are less likely to exchange rapidly in DMSO-d₆ compared to deuterated methanol or water.
-
-
Instrument Setup:
-
Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.
-
Nuclei: Acquire spectra for both ¹H and ¹³C.
-
Temperature: Maintain a constant probe temperature, typically 298 K (25 °C).
-
-
Data Acquisition:
-
¹H NMR: Acquire 16-32 scans with a relaxation delay of 2-5 seconds to ensure quantitative integration.
-
¹³C NMR: Acquire 1024-2048 scans using a proton-decoupled pulse sequence. A longer relaxation delay (5-10 seconds) may be needed for quaternary carbons if quantitative analysis is desired.
-
Predicted ¹H NMR Analysis (400 MHz, DMSO-d₆)
The structure suggests three non-equivalent proton environments.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.4 - 8.2 | Singlet | 2H | -SO₂NH₂ | Sulfonamide protons are typically deshielded and appear as a broad singlet. The chemical shift can vary with concentration and temperature. |
| ~7.8 - 7.6 | Singlet | 1H | Thiophene H -4 | The lone proton on the thiophene ring is deshielded by the electron-withdrawing effects of the adjacent chloro and sulfonamide groups. |
| ~4.9 - 4.7 | Singlet | 2H | -COCH₂ Br | The methylene protons are adjacent to two strong electron-withdrawing groups (carbonyl and bromine), resulting in a significant downfield shift. |
Predicted ¹³C NMR Analysis (100 MHz, DMSO-d₆)
Six distinct carbon signals are expected, corresponding to the six carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~185 - 182 | C =O | The carbonyl carbon of the bromoacetyl group is highly deshielded and appears significantly downfield. |
| ~145 - 142 | Thiophene C -2 | The carbon atom directly attached to the electron-withdrawing sulfonamide group. |
| ~140 - 137 | Thiophene C -5 | The carbon atom bearing the chlorine atom. |
| ~135 - 132 | Thiophene C -3 | The carbon atom attached to the bromoacetyl group. |
| ~130 - 128 | Thiophene C -4 | The only carbon on the ring bonded to a hydrogen atom. |
| ~35 - 32 | -COCH₂ Br | The methylene carbon is shifted downfield due to the adjacent carbonyl and bromine atoms. |
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying the key functional groups present in the molecule.
Experimental Protocol
-
Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its simplicity and reproducibility.
-
Instrument Setup:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Accessory: A single-reflection diamond ATR crystal.
-
-
Data Acquisition:
-
Background: Record a background spectrum of the clean, empty ATR crystal.
-
Sample: Place a small amount of the powdered sample onto the crystal and apply pressure to ensure good contact.
-
Scan: Co-add 16-32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Predicted IR Spectral Analysis
The following table summarizes the key vibrational modes expected for the compound. The interpretation is based on established frequency ranges for thiophene and sulfonamide derivatives.[2][3]
| Predicted Frequency (ν, cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3400 - 3200 | Medium, Doublet | N-H symmetric & asymmetric stretching | -SO₂NH₂ (Sulfonamide) |
| ~1690 - 1670 | Strong | C=O stretching | α-Halo Ketone |
| ~1550 - 1500 | Medium | C=C stretching | Thiophene Ring |
| 1350 - 1310 | Strong | S=O asymmetric stretching | -SO₂NH₂ (Sulfonamide) |
| 1170 - 1150 | Strong | S=O symmetric stretching | -SO₂NH₂ (Sulfonamide) |
| ~800 - 700 | Medium-Strong | C-Cl stretching | Aryl Chloride |
| ~680 - 650 | Medium | C-Br stretching | Alkyl Bromide |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern.
Experimental Protocol
-
Technique: Electrospray Ionization (ESI) is recommended, coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.
-
Scientist's Note: ESI is a soft ionization technique that is likely to yield a prominent molecular ion peak, which is crucial for confirming the molecular weight. High resolution is essential to resolve the complex isotopic pattern.
-
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition:
-
Mode: Acquire spectra in both positive and negative ion modes to determine which provides better sensitivity. The protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ are expected.
-
MS/MS: Perform fragmentation analysis (MS²) on the isolated molecular ion peak to confirm connectivity.
-
Predicted Mass Spectrum Analysis
The presence of both chlorine and bromine, each with two stable isotopes, creates a highly characteristic isotopic pattern for the molecular ion.
-
Bromine Isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%)
-
Chlorine Isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%)
This combination will produce a cluster of peaks for the molecular ion (and its fragments) with a distinctive M, M+2, and M+4 pattern.
Table: Predicted Isotopic Pattern for the Molecular Ion [C₆H₅BrClNO₃S₂]
| Ion | Calculated m/z | Relative Abundance (%) |
| [M]⁺ | 316.86 | ~77 |
| [M+2]⁺ | 318.86 | 100 |
| [M+4]⁺ | 320.86 | ~24 |
Diagram: Predicted Key Fragmentation Pathway
The most probable fragmentation involves the cleavage of the weakest bonds, particularly the C-Br bond and the bond alpha to the carbonyl group.
Caption: Predicted major fragmentation routes for the molecular ion.
Fragmentation Rationale:
-
Loss of Bromine Radical (-•Br): The C-Br bond is relatively weak and its cleavage would result in a fragment ion cluster around m/z 238/240. This is often a dominant fragmentation pathway for bromo-compounds.[4]
-
Loss of Bromoacetyl Radical (-•COCH₂Br): Cleavage of the bond between the thiophene ring and the carbonyl group would yield a fragment at m/z 198/200.
-
Formation of Bromoacetyl Cation ([COCH₂Br]⁺): The alternative alpha-cleavage would produce the bromoacetyl cation at m/z 121/123.[5]
Integrated Spectroscopic Analysis Workflow
Diagram: Integrated Characterization Workflow
Caption: Workflow showing complementary use of spectroscopic data.
This integrated approach ensures a high degree of confidence in the final structural assignment. The mass spectrum confirms the molecular formula and the presence of halogens, the IR spectrum confirms the presence of the key functional groups (sulfonamide, ketone), and the NMR spectrum elucidates the precise arrangement of atoms in the molecular framework.
Conclusion
This technical guide outlines a predictive yet robust spectroscopic methodology for the complete characterization of this compound. By leveraging fundamental principles of NMR, IR, and MS, we have established the expected spectral fingerprints that are critical for identity confirmation, purity assessment, and quality control in a research and drug development setting. The detailed protocols and interpretation rationale provide a clear and actionable framework for scientists working with this important pharmaceutical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. Infrared spectra of sulfonamide derivatives. II. Thiophene, thiadiazole, and isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 4. C2H5Br CH3CH2Br mass spectrum of bromoethane fragmentation pattern of m/z m/e ions for analysis and identification of bromoethane ethyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide, a key intermediate in pharmaceutical synthesis. Aimed at researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical and physical properties, outlines its synthesis, discusses its reactivity, and details analytical methodologies for its characterization. The significance of this compound, particularly its role as a building block in the synthesis of the carbonic anhydrase inhibitor Brinzolamide, is also explored.
Core Molecular Attributes
This compound is a substituted thiophene derivative with the chemical formula C6H5BrClNO3S2.[1][2] Its structure incorporates a thiophene ring functionalized with a bromoacetyl group, a chlorine atom, and a sulfonamide moiety, making it a versatile reagent in organic synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C6H5BrClNO3S2 | [1][2][3][4][5] |
| Molecular Weight | 318.60 g/mol | [1][2][4][6] |
| CAS Number | 160982-11-6 | |
| Appearance | Off-white to pale yellow powder | [6][7] |
| Melting Point | 177-181 °C | [6][7] |
| Boiling Point | ~492.2 °C (Predicted) | [1][4] |
| Density | ~1.936 g/cm³ | [1][4] |
Synthesis and Reactivity
The synthesis of this compound is a multi-step process that is crucial for ensuring the purity of the final product, especially in pharmaceutical applications. A common synthetic route involves the bromination of 3-acetyl-5-chloro-2-thiophenesulfonamide.[8] The presence of the bromoacetyl group, a potent electrophile, makes the molecule highly reactive towards nucleophiles.[6] This reactivity is fundamental to its utility in the synthesis of more complex molecules like Brinzolamide.[6]
The sulfonamide group also plays a key role in the molecule's reactivity and its biological activity in derived compounds. Sulfonamide-containing compounds are a well-established class of therapeutic agents with a wide range of biological activities.[9][10]
Application in Drug Discovery: The Synthesis of Brinzolamide
The primary application of this compound is as a direct intermediate in the synthesis of Brinzolamide.[6][7] Brinzolamide is a carbonic anhydrase inhibitor used to treat glaucoma and ocular hypertension by reducing intraocular pressure.[6] The synthesis of Brinzolamide from this intermediate leverages the reactivity of the bromoacetyl group in a key cyclization step.
Caption: Synthetic pathway from the intermediate to Brinzolamide.
Analytical Characterization
Ensuring the purity and identity of this compound is critical for its use in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for this purpose.
Experimental Protocol: Purity Analysis by Reverse-Phase HPLC
This protocol outlines a general method for determining the purity of this compound.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile and water
-
Analytical grade formic acid
-
Volumetric flasks, pipettes, and autosampler vials
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the compound.
-
Dissolve in a suitable solvent, such as acetonitrile, in a 10 mL volumetric flask.
-
Dilute to the mark with the same solvent to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Gradient Program:
-
0-5 min: 50% B
-
5-15 min: 50% to 95% B
-
15-20 min: 95% B
-
20-21 min: 95% to 50% B
-
21-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Data Analysis:
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Workflow for HPLC purity analysis.
Storage and Handling
This compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[6] It is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C to maintain its stability and prevent degradation.[1][4] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be observed when handling this compound.
Conclusion
This compound is a molecule of significant interest in medicinal chemistry and pharmaceutical development. Its well-defined chemical properties and specific reactivity make it an indispensable building block for the synthesis of important therapeutic agents like Brinzolamide. A thorough understanding of its synthesis, handling, and analytical characterization is essential for its effective and safe utilization in research and manufacturing.
References
- 1. 3-(2-Bromoacetyl)-5-chloro-2-thiophenesulfonamide CAS#: 160982-11-6 [m.chemicalbook.com]
- 2. This compound - Changzhou Yingsa Pharm Technology Co., Ltd. [yingsapharm.com]
- 3. anaxlab.com [anaxlab.com]
- 4. 3-(2-Bromoacetyl)-5-chloro-2-thiophenesulfonamide | 160982-11-6 [chemicalbook.com]
- 5. This compound [cymitquimica.com]
- 6. nbinno.com [nbinno.com]
- 7. innospk.com [innospk.com]
- 8. WO2010103550A2 - Process for the preparation of intermediates - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Stability of 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide
Foreword: Navigating the Preformulation Landscape
In the intricate journey of drug development, the early characterization of an active pharmaceutical ingredient (API) or a key intermediate is paramount. This guide is dedicated to a molecule of significant interest: 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide, a crucial building block in the synthesis of carbonic anhydrase inhibitors like Brinzolamide.[1] A thorough understanding of its solubility and stability is not merely an academic exercise; it is the bedrock upon which robust formulation strategies and reliable manufacturing processes are built. This document provides a comprehensive framework for elucidating these critical physicochemical properties, blending established scientific principles with actionable experimental protocols.
Compound Profile: this compound
This compound is a heterocyclic organic compound.[2] Its structure, featuring a substituted thiophene ring, imparts a unique combination of chemical reactivity and physical properties.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 160982-11-6 | [1][2][3][4][5][6] |
| Molecular Formula | C6H5BrClNO3S2 | [1][4] |
| Molecular Weight | 318.60 g/mol | [1][4] |
| Appearance | Off-white to pale yellow powder | [1] |
| Melting Point | 177-181 °C | [1] |
| Purity | Typically ≥95-99% | [1][3] |
| Storage Conditions | Store in a cool, dry, well-closed container, protected from moisture and strong light or heat.[1][3][4] Recommended storage is under an inert atmosphere at 2-8 °C.[3][4] |
The presence of a bromoacetyl group suggests high reactivity, making it an excellent electrophile for nucleophilic substitution reactions.[1] The sulfonamide moiety is a classic zinc-binding group, crucial for the biological activity of its derivatives.[7]
Solubility Profiling: A Systematic Approach
The solubility of a compound is a critical determinant of its bioavailability and processability. For this compound, a comprehensive solubility profile across a range of solvents is essential for downstream applications, from reaction chemistry to formulation development. Sulfonamides, in general, exhibit solubility in polar solvents.[8]
Rationale for Solvent Selection
The choice of solvents for solubility determination should be strategic, encompassing a spectrum of polarities and protic/aprotic characteristics. This allows for a deeper understanding of the solute-solvent interactions.
Proposed Solvent Panel:
| Solvent Class | Solvent | Rationale |
| Protic Polar | Water, Methanol, Ethanol | Relevant for aqueous formulations and common reaction media. |
| Aprotic Polar | Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Commonly used in organic synthesis and analytical chemistry. |
| Non-Polar | Toluene, Hexane | To assess solubility in lipophilic environments. |
| Intermediate Polarity | Dichloromethane, Ethyl Acetate | Frequently used in extraction and purification processes. |
Experimental Protocol: Isothermal Shake-Flask Method
The isothermal shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.
Workflow for Solubility Determination:
References
- 1. nbinno.com [nbinno.com]
- 2. 3-(2-Bromoacetyl)-5-chloro-2-thiophenesulfonamide | 160982-11-6 [chemicalbook.com]
- 3. This compound | 160982-11-6 [sigmaaldrich.com]
- 4. 3-(2-Bromoacetyl)-5-chloro-2-thiophenesulfonamide CAS#: 160982-11-6 [m.chemicalbook.com]
- 5. anaxlab.com [anaxlab.com]
- 6. 160982-11-6|this compound|BLD Pharm [bldpharm.de]
- 7. 3-Acetyl-5-chlorothiophene-2-sulfonamide | High Purity [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
Methodological & Application
protocol for using 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide in Brinzolamide synthesis
An Application Guide for the Utilization of 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide in the Synthesis of Brinzolamide Precursors
Introduction
Brinzolamide, marketed under the trade name Azopt®, is a potent carbonic anhydrase inhibitor used for the management of elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension.[1][2] The mechanism of action involves the inhibition of carbonic anhydrase in the ciliary processes of the eye, which decreases the secretion of aqueous humor and consequently lowers intraocular pressure.[1][2] The synthesis of this complex thienothiazine derivative relies on the precise assembly of key structural motifs. A pivotal intermediate in this synthetic pathway is This compound (CAS No: 160982-11-6).[3][4]
This molecule serves as a critical electrophilic building block.[4] Its bromoacetyl group is highly reactive and essential for constructing the bicyclic core of Brinzolamide through a key cyclization step.[4][5] The quality and purity of this intermediate are of paramount importance, as impurities can propagate through the synthetic sequence, leading to reduced yields, the formation of unwanted by-products, and complications in the purification of the final active pharmaceutical ingredient (API).[3] This guide provides a detailed protocol for a critical application of this compound: the asymmetric reductive cyclization to form a key chiral alcohol intermediate, a direct precursor to Brinzolamide.
Physicochemical Properties and Safety Data
A thorough understanding of the starting material's properties and handling requirements is fundamental to successful and safe synthesis.
Properties of this compound:
| Property | Value | Reference(s) |
| CAS Number | 160982-11-6 | [6][7][8] |
| Molecular Formula | C₆H₅BrClNO₃S₂ | [4][7][8] |
| Molecular Weight | 318.60 g/mol | [4][7] |
| Appearance | Off-white to pale yellow solid/powder | [4][9] |
| Melting Point | 177-181 °C | [4][9] |
| Purity | ≥99% recommended for pharmaceutical synthesis | [3][4] |
| Storage | Store in a cool, dark, dry place under an inert atmosphere (2-8°C) | [6][7][10] |
Safety and Handling:
This compound is a hazardous substance and must be handled with appropriate precautions.[6][11]
-
Hazards: Harmful if swallowed (H302) and causes severe skin burns and eye damage (H314).[6]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated fume hood.[12]
-
First Aid: In case of skin contact, immediately flush with plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the victim to fresh air. Seek immediate medical attention in all cases of exposure.[11]
Core Reaction Principle: Asymmetric Reductive Cyclization
The protocol detailed below focuses on the conversion of the linear this compound into the chiral bicyclic alcohol, (S)-6-chloro-3,4-dihydro-4-hydroxy-2H-thieno[3,2-e]-1,2-thiazine 1,1-dioxide. This transformation is a cornerstone of the Brinzolamide synthesis.
The reaction is an intramolecular reductive cyclization. The sulfonamide nitrogen acts as an internal nucleophile, displacing the bromide in a cyclization step. Concurrently, the ketone is asymmetrically reduced to a secondary alcohol. This is achieved using a chiral reducing agent, such as (+)-β-chlorodiisopinocamphenylborane ((+)-CDPB or (+)-Ipc₂BCl), which stereoselectively delivers a hydride to the carbonyl group, establishing the required (S)-stereochemistry at the C4 position.[5] The α-halo ketone functionality is an excellent alkylating agent, making this cyclization efficient.[13][14][15]
Experimental Protocol: Synthesis of (S)-6-chloro-3,4-dihydro-4-hydroxy-2H-thieno[3,2-e]-1,2-thiazine 1,1-dioxide
This protocol is designed for researchers in a laboratory setting and requires strict adherence to safety and procedural details.
Materials and Equipment:
-
Reagents:
-
(+)-β-Chlorodiisopinocamphenylborane ((+)-CDPB) solution in THF
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Ethyl acetate (EtOAc), analytical grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
-
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer
-
Septa and nitrogen/argon inlet for inert atmosphere
-
Addition funnel
-
Low-temperature cooling bath (e.g., dry ice/acetone or cryocooler)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Standard laboratory glassware (separatory funnel, beakers, Erlenmeyer flasks)
-
Workflow Diagram:
Caption: Workflow for the asymmetric reductive cyclization.
Step-by-Step Methodology:
-
Reaction Setup:
-
Assemble a flame- or oven-dried three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen/argon inlet.
-
Purge the system with inert gas for 15-20 minutes to ensure an anhydrous environment. Causality: The borane reagent (+)-CDPB is highly sensitive to moisture and oxygen; an inert atmosphere is critical to prevent its decomposition and ensure high stereoselectivity and yield.
-
-
Reagent Preparation:
-
In the reaction flask, dissolve this compound (1.0 equivalent) in anhydrous THF (approx. 10-15 mL per gram of starting material).
-
Stir the solution until all solid has dissolved.
-
-
Reductive Cyclization:
-
Cool the reaction flask to 0°C using an ice-water bath.
-
Charge the addition funnel with a solution of (+)-CDPB in THF (approx. 1.2-1.5 equivalents).
-
Add the (+)-CDPB solution dropwise to the stirred solution of the starting material over 30-60 minutes, ensuring the internal temperature does not exceed 5°C. Causality: Slow addition and low temperature are crucial for controlling the reaction's exotherm and maximizing the enantiomeric excess (e.e.) of the desired (S)-alcohol product.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2-4 hours.
-
-
Reaction Monitoring:
-
Monitor the disappearance of the starting material using TLC (e.g., with a 1:1 Hexane:Ethyl Acetate mobile phase). The product spot should be more polar than the starting material.
-
-
Quenching and Workup:
-
Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of methanol or acetone at 0°C to consume any excess reducing agent.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Pour the mixture into a separatory funnel containing deionized water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (to neutralize acidic byproducts) and then with brine.
-
Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid or semi-solid can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol) to yield the pure (S)-6-chloro-3,4-dihydro-4-hydroxy-2H-thieno[3,2-e]-1,2-thiazine 1,1-dioxide.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive reducing agent (decomposed by moisture/air). | Use fresh, high-quality (+)-CDPB. Ensure all glassware is dry and the reaction is under a strictly inert atmosphere. |
| Low Yield | Incomplete reaction; mechanical losses during workup. | Increase reaction time. Ensure efficient extraction by performing multiple extractions. |
| Low Stereoselectivity (e.e.) | Reaction temperature was too high. | Maintain strict temperature control during the addition of the reducing agent. Ensure the cooling bath is efficient. |
| Formation of Byproducts | Presence of water leading to side reactions; over-reduction. | Use anhydrous solvents and maintain an inert atmosphere. Do not use a large excess of the reducing agent. |
Conclusion
This compound is a highly valuable intermediate for the synthesis of Brinzolamide. The protocol for its asymmetric reductive cyclization is a critical step that establishes the core bicyclic structure and the necessary stereochemistry for the final drug molecule. Success in this procedure is contingent upon the use of high-purity starting materials, strict control of reaction conditions, especially temperature, and the maintenance of an inert, anhydrous environment. By following this detailed guide, researchers can effectively utilize this key building block in their drug development and synthesis programs.
References
- 1. EP2348026A1 - Process for the preparation of brinzolamide and intermediates thereof - Google Patents [patents.google.com]
- 2. What is the mechanism of Brinzolamide? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Brinzolamide, AL-4862, Azopt-药物合成数据库 [drugfuture.com]
- 6. This compound | 160982-11-6 [sigmaaldrich.com]
- 7. 3-(2-Bromoacetyl)-5-chloro-2-thiophenesulfonamide | 160982-11-6 [chemicalbook.com]
- 8. 3-(2-Bromoacetyl)-5-chloro-2-thiophenesulfonamide CAS#: 160982-11-6 [m.chemicalbook.com]
- 9. innospk.com [innospk.com]
- 10. 160982-11-6|this compound|BLD Pharm [bldpharm.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
A Practical Guide to the Post-Synthesis Purification of 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide
An Application Note and Protocol Guide
Abstract and Introduction
3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide (CAS: 160982-11-6) is a pivotal chemical intermediate, most notably in the multi-step synthesis of Brinzolamide, a potent carbonic anhydrase inhibitor used for the management of glaucoma and ocular hypertension.[1][2] The molecular integrity and purity of this intermediate are paramount, as even trace impurities can propagate through subsequent synthetic steps, ultimately compromising the yield, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[1][3]
The compound's structure is characterized by a sulfonamide group and a highly reactive α-bromoacetyl moiety attached to a chlorothiophene ring.[1] This α-haloketone functionality, while essential for its synthetic utility, presents a significant challenge for purification.[4] The molecule is susceptible to degradation and the formation of closely-related byproducts during synthesis, necessitating robust and well-designed purification strategies.
This application note provides a comprehensive, experience-driven guide for researchers, chemists, and process development professionals on effective techniques for purifying crude this compound. We will delve into the causality behind methodological choices, moving beyond a simple list of steps to offer a self-validating framework for achieving high purity (≥99%). The protocols described herein cover trituration, recrystallization, and column chromatography, supported by methods for in-process purity assessment.
Understanding the Impurity Profile
Effective purification begins with a clear understanding of potential impurities. These can be broadly categorized as process-related (from the synthesis itself) and degradation-related. The synthesis typically involves the bromination of a 3-acetyl-5-chloro-2-thiophenesulfonamide precursor.
Common Impurities Include:
-
Unreacted Starting Material: Residual 3-acetyl-5-chloro-2-thiophenesulfonamide.
-
Over-brominated Byproducts: Specifically, 3-(2,2-dibromoacetyl)-5-chlorothiophene-2-sulfonamide, which can form if bromination conditions are not strictly controlled.[5] The direct halogenation of aryl ketones can sometimes yield di-halogenated products.[6]
-
Positional Isomers: Impurities arising from bromination at other positions, although less common for this specific substrate.
-
Hydrolysis Products: The α-bromoacetyl group is susceptible to hydrolysis, forming the corresponding α-hydroxyacetyl derivative, particularly in the presence of moisture or base.
Caption: Key impurities associated with the synthesis of the target molecule.
Core Purification Strategies
The selection of a purification strategy depends on the initial purity of the crude material and the desired final purity. A multi-step approach, beginning with a bulk purification technique followed by a fine purification method, is often most effective.
Strategy 1: Trituration for Bulk Impurity Removal
Causality & Rationale: Trituration is a simple yet powerful technique for enriching a solid by washing it with a solvent in which the target compound is largely insoluble, while impurities are significantly more soluble. For this compound, which is a high-melting point solid (177-181°C)[1][7], it exhibits limited solubility in many non-polar to moderately polar solvents at room temperature. This method is particularly effective at removing highly soluble byproducts like the dibromo impurity, as noted in patent literature.[5]
Experimental Protocol: Trituration with Methyl Tert-Butyl Ether (MTBE)
-
Preparation: Place the crude, dry solid (e.g., 10.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Solvent Addition: Add MTBE in a ratio of 5-10 mL per gram of crude material (e.g., 50-100 mL). MTBE is an excellent choice due to its low boiling point, making it easy to remove, and its inability to act as a nucleophile, thus preserving the bromoacetyl group.
-
Slurrying: Stir the resulting slurry vigorously at ambient temperature (20-25°C) for 30-60 minutes. The solid should be well-suspended, not a solid cake.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold MTBE (2 x 10 mL) to remove residual dissolved impurities.
-
Drying: Dry the purified solid under vacuum at a temperature not exceeding 40°C to avoid thermal degradation.
Table 1: Recommended Solvents for Trituration
| Solvent | Boiling Point (°C) | Rationale & Considerations |
| MTBE | 55 | Recommended. Good impurity solvent, non-nucleophilic, easy to remove. |
| Diethyl Ether | 35 | Effective, but higher volatility and peroxide formation risk. |
| Isopropanol/Water (9:1) | ~80 | Can be effective but may require more rigorous drying. The water component may increase hydrolysis risk if contact time is prolonged. |
| Heptane | 98 | Good for removing very non-polar impurities, but may have poor solvent power for byproducts. |
Strategy 2: Recrystallization for High Purity (≥99%)
Causality & Rationale: Recrystallization is the definitive method for achieving high crystalline purity. It relies on the principle of differential solubility of the target compound and its impurities in a chosen solvent at elevated and reduced temperatures. The high melting point of the target compound suggests a stable crystal lattice, which is highly favorable for effective purification by recrystallization, as molecules that do not fit perfectly into this lattice (i.e., impurities) tend to remain in the solvent (mother liquor).
Experimental Protocol: Recrystallization from Ethanol
-
Solvent Selection: Perform small-scale solubility tests. Ethanol is a good starting point. The ideal solvent should dissolve the compound when hot but have low solubility when cold.
-
Dissolution: In a flask equipped with a reflux condenser, add the minimum amount of boiling ethanol to the triturated solid (e.g., ~15-20 mL per gram) with stirring until it is fully dissolved.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon (charcoal), reflux for 5-10 minutes, and perform a hot filtration to remove it.
-
Hot Filtration (Optional but Recommended): Quickly filter the hot solution through a pre-heated Büchner funnel with filter paper to remove any insoluble impurities. This step must be done rapidly to prevent premature crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals. Subsequently, place the flask in an ice-water bath for at least 1 hour to maximize product recovery.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small volume of ice-cold ethanol.
-
Drying: Dry the final product under vacuum at <40°C until a constant weight is achieved. The expected appearance is an off-white to pale yellow powder.[1][7]
Table 2: Potential Recrystallization Solvent Systems
| Solvent System | Boiling Point (°C) | Suitability & Comments |
| Ethanol | 78 | Recommended. Good solubility differential, relatively non-toxic. |
| Acetonitrile | 82 | Excellent solvent, but requires careful handling. |
| Isopropanol | 82 | Similar to ethanol, good alternative. |
| Ethyl Acetate / Heptane | Variable | A co-solvent system. Dissolve in hot ethyl acetate, then add hot heptane until turbidity appears. Good for fine-tuning solubility. |
Strategy 3: Flash Column Chromatography
Causality & Rationale: When impurities are structurally very similar to the target compound and co-crystallize, making recrystallization ineffective, silica gel chromatography is the method of choice. This technique separates molecules based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase. The polar sulfonamide and ketone groups of the target molecule allow it to interact with the polar silica gel, enabling separation from less polar impurities (like the dibromo byproduct) or more polar impurities (like the hydrolysis product).
Experimental Protocol: Silica Gel Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A Hexane:Ethyl Acetate mixture is a good starting point. The ideal system gives the target compound an Rf value of ~0.3-0.4.
-
Column Packing: Prepare a silica gel column using the chosen eluent system.
-
Sample Loading: Pre-adsorb the crude material onto a small amount of silica gel ("dry loading"). To do this, dissolve the compound in a minimal amount of a volatile solvent (e.g., dichloromethane), mix with silica gel, and evaporate the solvent completely. Carefully add the resulting free-flowing powder to the top of the packed column.
-
Elution: Elute the column with the mobile phase, maintaining a constant flow rate.
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Table 3: Typical Eluent Systems for Chromatography
| Mobile Phase System | Ratio (v/v) | Expected Rf & Comments |
| Hexane : Ethyl Acetate | 70 : 30 to 50 : 50 | Recommended. Good starting point. Increasing ethyl acetate increases polarity and lowers Rf. |
| Dichloromethane : Methanol | 99 : 1 to 95 : 5 | For more polar compounds. Use with caution as methanol can sometimes streak sulfonamides. |
Integrated Purification Workflow and Purity Assessment
A logical workflow ensures both efficiency and high quality. The following diagram illustrates a recommended purification pathway.
Caption: A decision-based workflow for purifying the target compound.
Protocols for Purity Assessment
Consistent and accurate purity analysis is non-negotiable.
A. Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: Hexane:Ethyl Acetate (60:40).
-
Visualization: UV light at 254 nm. The presence of additional spots indicates impurities.[8]
B. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient of Water (A) and Acetonitrile (B), both containing 0.1% formic acid.
-
Detection: UV at 254 nm.
-
Analysis: Purity is determined by the area percentage of the main peak.
C. Melting Point Analysis
-
Method: Use a calibrated melting point apparatus.
-
Interpretation: A sharp melting point within the expected range (177-181°C) is a strong indicator of high purity.[1][7] A broad or depressed melting range suggests the presence of impurities.
Conclusion
The purification of this compound requires a systematic approach that accounts for its specific chemical properties and likely impurity profile. For routine purification to pharmaceutical-grade quality (≥99%), a two-step process of trituration with MTBE followed by recrystallization from ethanol is highly effective and recommended. Flash column chromatography should be reserved for instances where recrystallization fails to remove persistent, closely related impurities. Each step must be validated by appropriate analytical methods, such as HPLC and melting point determination, to ensure the final product meets the stringent quality standards required for its use in drug development.
References
Application Notes and Protocols: 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide as a Versatile Building Block in Drug Discovery
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the thiophene ring stands as a "privileged scaffold," a core structure that consistently appears in a multitude of biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in various molecular interactions have made it a cornerstone in the design of novel therapeutics. Within this esteemed class of heterocycles, 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide (CAS: 160982-11-6) has emerged as a particularly valuable building block for drug discovery.[4]
This technical guide provides an in-depth exploration of this compound, offering detailed application notes and experimental protocols for its use. We will delve into its chemical attributes, its pivotal role in the synthesis of carbonic anhydrase inhibitors, and its potential for the development of other important therapeutic agents, such as kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their quest for novel pharmaceuticals.
Physicochemical Properties and Handling
This compound is an off-white to pale yellow powder with a molecular formula of C₆H₅BrClNO₃S₂ and a molecular weight of 318.60 g/mol .[4][5]
| Property | Value | Reference |
| Molecular Formula | C₆H₅BrClNO₃S₂ | [5] |
| Molecular Weight | 318.60 g/mol | [4] |
| Appearance | Off-white to pale yellow powder | [4] |
| Melting Point | 177-181 °C | [4] |
| Storage | 2-8 °C, inert atmosphere, protect from light and moisture | [4] |
The key to the utility of this building block lies in its trifunctional nature:
-
The α-Bromoketone: The bromoacetyl group is a potent electrophile, making it highly susceptible to nucleophilic substitution reactions. This reactive handle allows for the facile introduction of a wide range of functionalities, a crucial step in building molecular diversity.[4]
-
The Sulfonamide Moiety: The sulfonamide group is a classic zinc-binding group. This feature is paramount for its application in the design of metalloenzyme inhibitors, most notably carbonic anhydrases.[6]
-
The Substituted Thiophene Core: The chloro-substituted thiophene ring provides a stable aromatic scaffold that can be further functionalized and is known to contribute to the overall pharmacological profile of the final molecule.[1][7]
Core Application: Synthesis of Carbonic Anhydrase Inhibitors - The Case of Brinzolamide
The most prominent application of this compound is as a key intermediate in the synthesis of Brinzolamide , a potent carbonic anhydrase II (CA-II) inhibitor used in the treatment of glaucoma and ocular hypertension.[4]
Mechanism of Action: Targeting Intraocular Pressure
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] In the ciliary processes of the eye, CA-II plays a crucial role in the secretion of aqueous humor. The inhibition of CA-II reduces the formation of bicarbonate ions, which in turn decreases sodium and fluid transport, leading to a reduction in intraocular pressure.[8] The sulfonamide group of Brinzolamide coordinates with the zinc ion in the active site of carbonic anhydrase, leading to potent inhibition of the enzyme.
Protocol 1: Synthesis of a Brinzolamide Precursor via Nucleophilic Substitution
This protocol outlines the reaction of this compound with an amine, a key step in the synthesis of Brinzolamide and related analogues.
Materials:
-
This compound
-
Amine (e.g., (R)-3-amino-N-ethyl-N-(3-methoxypropyl)propan-1-amine for Brinzolamide synthesis)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)
-
Base (e.g., Potassium carbonate, Triethylamine)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in the anhydrous solvent.
-
Add the amine (1.1 eq) to the solution.
-
Add the base (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction may require gentle heating to proceed to completion.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted product.
Self-Validation: The success of the reaction can be confirmed by standard analytical techniques:
-
¹H NMR: Appearance of new signals corresponding to the protons of the added amine and a shift in the signals of the methylene protons adjacent to the carbonyl group.
-
Mass Spectrometry: Observation of the molecular ion peak corresponding to the expected product.
Expanding Horizons: Potential Application in Kinase Inhibitor Synthesis
The thiophene scaffold is a common feature in many approved kinase inhibitors.[9] The α-bromoketone functionality of this compound makes it an attractive starting material for the synthesis of various heterocyclic systems known to possess kinase inhibitory activity, such as substituted thiazoles and imidazoles.
Protocol 2: Synthesis of a Thiazole Derivative
This protocol provides a general procedure for the synthesis of a thiazole ring system, a common core in kinase inhibitors, using the Hantzsch thiazole synthesis.
Materials:
-
This compound
-
Thioamide (e.g., thiourea, a substituted thioamide)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add the thioamide (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
In Vitro Biological Evaluation: Carbonic Anhydrase Inhibition Assay
To assess the biological activity of newly synthesized compounds derived from this compound, an in vitro carbonic anhydrase inhibition assay is essential.
Protocol 3: Colorimetric Carbonic Anhydrase Inhibition Assay
This protocol is based on the esterase activity of carbonic anhydrase, which can be monitored colorimetrically.
Materials:
-
Purified human carbonic anhydrase II (hCA-II)
-
p-Nitrophenyl acetate (pNPA) as the substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Test compounds and a known inhibitor (e.g., Acetazolamide) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the standard inhibitor in the assay buffer.
-
In a 96-well plate, add a small volume of the enzyme solution to each well (except for the blank).
-
Add the test compound dilutions to the respective wells. Include a control with only DMSO.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the pNPA substrate to all wells.
-
Immediately measure the absorbance at 400 nm in a kinetic mode for a set duration (e.g., 30 minutes).
-
The rate of p-nitrophenol formation is proportional to the enzyme activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion
This compound is a high-value building block with significant potential in drug discovery. Its trifunctional nature provides a versatile platform for the synthesis of a diverse range of compounds. The established application in the synthesis of the potent carbonic anhydrase inhibitor Brinzolamide underscores its importance. Furthermore, its utility as a precursor for other heterocyclic systems, such as thiazoles, opens avenues for the development of novel kinase inhibitors and other therapeutic agents. The protocols and application notes provided herein serve as a comprehensive guide for researchers to unlock the full potential of this privileged scaffold in their drug discovery endeavors.
References
- 1. cognizancejournal.com [cognizancejournal.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 3-(2-Bromoacetyl)-5-chloro-2-thiophenesulfonamide | 160982-11-6 [chemicalbook.com]
- 6. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciensage.info [sciensage.info]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes & Protocols for the Quantification of 3-(2-bromoacetyl)-5-chlorothiophene-2-sulfonamide
Foreword: The Critical Role of Precise Quantification
3-(2-bromoacetyl)-5-chlorothiophene-2-sulfonamide is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably Brinzolamide, a carbonic anhydrase inhibitor used to treat glaucoma and ocular hypertension.[1] The purity and concentration of this intermediate directly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, robust and validated analytical methods for its precise quantification are not merely a matter of quality control; they are a cornerstone of drug safety and efficacy.
This comprehensive guide provides detailed, field-proven protocols for the quantification of this compound. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system. This document is designed for researchers, scientists, and drug development professionals who require accurate and reliable analytical methodologies.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Gold Standard for Purity and Assay
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of pharmaceutical compounds, offering high resolution, sensitivity, and specificity.[2] A stability-indicating HPLC method is crucial as it can separate the main compound from its potential degradation products, a key requirement for regulatory compliance.[3][4][5][6][7]
Rationale for Method Selection
A reversed-phase HPLC method using a C18 column is proposed. This is based on the non-polar nature of the thiophene ring and the overall moderate polarity of the molecule. The presence of chromophores, specifically the substituted thiophene ring and the acetyl group, allows for sensitive detection using a UV detector.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Detailed Protocol: HPLC-UV Quantification
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Photodiode Array (PDA) detector
Materials:
-
This compound reference standard (≥99% purity)[1]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Purified water (Type I)
-
Formic acid (reagent grade)
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-15 min: 40-80% B15-20 min: 80% B20-22 min: 80-40% B22-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | 270 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Procedure:
-
Standard Stock Solution Preparation (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to obtain concentrations in the range of 1-100 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing an expected amount of the analyte and dissolve it in the diluent to achieve a final concentration within the calibration range.
-
Analysis: Inject the standard solutions to establish a calibration curve. Then, inject the sample solutions.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For High Sensitivity and Specificity
LC-MS/MS is an invaluable tool for pharmaceutical analysis, offering unparalleled sensitivity and specificity, making it ideal for detecting low-level impurities or for analysis in complex matrices.[2][8]
Rationale for Method Selection
This method is particularly useful when trace-level quantification is required or when the sample matrix is complex. The combination of chromatographic separation with mass spectrometric detection provides a high degree of confidence in the identification and quantification of the analyte. Electrospray ionization (ESI) in negative mode is proposed due to the presence of the acidic sulfonamide group.
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification.
Detailed Protocol: LC-MS/MS Quantification
Instrumentation:
-
LC-MS/MS system with an ESI source
-
Triple quadrupole mass spectrometer
Materials:
-
Same as HPLC-UV method
LC Conditions:
| Parameter | Recommended Setting |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm particle size |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 20-90% B5-6 min: 90% B6-6.1 min: 90-20% B6.1-8 min: 20% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
MS/MS Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| MRM Transitions | Quantifier: m/z 316.9 -> [Fragment Ion 1]Qualifier: m/z 316.9 -> [Fragment Ion 2] |
Note: The molecular weight of C6H5BrClNO3S2 is 318.6 g/mol .[1] The precursor ion in negative mode would be [M-H]⁻ at m/z 316.9. The fragment ions need to be determined experimentally by infusing a standard solution.
Procedure: Follow the sample and standard preparation steps as in the HPLC-UV method, but with much lower concentrations (e.g., in the ng/mL range).
UV-Vis Spectrophotometry: A Rapid Screening Tool
UV-Vis spectrophotometry offers a simple, rapid, and cost-effective method for quantification, suitable for in-process controls or for samples with a known and simple matrix.[9][10]
Rationale for Method Selection
The thiophene ring system in the molecule absorbs UV radiation, allowing for direct quantification.[11] This method is best suited for pure substance analysis where interference from other UV-absorbing species is negligible.
Experimental Workflow: UV-Vis Spectrophotometry
Caption: Workflow for UV-Vis spectrophotometric quantification.
Detailed Protocol: UV-Vis Spectrophotometry
Instrumentation:
-
Double-beam UV-Vis spectrophotometer
Materials:
-
Same as HPLC-UV method, using a suitable UV-transparent solvent (e.g., Methanol).
Procedure:
-
Determine λmax: Prepare a dilute solution of the analyte in methanol and scan the UV spectrum from 200-400 nm to determine the wavelength of maximum absorbance (λmax).
-
Standard and Sample Preparation: Prepare a series of standard solutions and a sample solution in methanol with concentrations that give absorbances within the linear range of the instrument (typically 0.1-1.0 AU).
-
Measurement: Measure the absorbance of the blank (methanol), standards, and sample at the predetermined λmax.
-
Quantification: Construct a calibration curve of absorbance versus concentration for the standards and determine the concentration of the sample from its absorbance.
Method Validation: Ensuring Trustworthiness and Reliability
All analytical methods must be validated to ensure they are suitable for their intended purpose.[6] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Validation Parameters:
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. |
| Range | The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results obtained by the method to the true value. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. |
| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |
Typical Acceptance Criteria:
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy | 98.0% - 102.0% recovery |
| Precision (RSD) | ≤ 2.0% |
| LOD/LOQ | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ |
References
- 1. nbinno.com [nbinno.com]
- 2. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 7. saudijournals.com [saudijournals.com]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
- 9. A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
The Versatile Reagent: 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide in Modern Heterocyclic Synthesis
In the landscape of pharmaceutical and medicinal chemistry, the strategic synthesis of novel heterocyclic compounds remains a cornerstone of drug discovery. Among the arsenal of reagents available to the synthetic chemist, 3-(2-bromoacetyl)-5-chlorothiophene-2-sulfonamide has emerged as a powerhouse, offering a trifecta of reactive sites that pave the way for the construction of diverse and biologically relevant scaffolds. This technical guide provides an in-depth exploration of this reagent's application, focusing on practical, field-proven protocols and the underlying chemical principles that govern its reactivity.
Introduction: A Molecule Primed for Cyclization
This compound, with a molecular formula of C₆H₅BrClNO₃S₂ and a molecular weight of 318.60 g/mol , is a highly functionalized thiophene derivative.[1] Its significance is underscored by its role as a key intermediate in the synthesis of Brinzolamide, a potent carbonic anhydrase inhibitor used in the management of glaucoma.[1] The molecule's utility, however, extends far beyond this single application.
The inherent reactivity of this compound is dictated by three key features:
-
The α-Bromoketone Moiety: This is a powerful electrophilic site, highly susceptible to nucleophilic attack. The bromine atom is an excellent leaving group, facilitating a variety of substitution and cyclization reactions.
-
The Sulfonamide Group: A critical pharmacophore in its own right, the sulfonamide group is a key zinc-binding moiety in metalloenzymes like carbonic anhydrase.[2] It also influences the electronic properties of the thiophene ring and can participate in hydrogen bonding interactions.
-
The Chlorinated Thiophene Ring: The chlorine atom provides an additional site for modification, although it is less reactive than the α-bromo position. The thiophene ring itself forms the core of the resulting heterocyclic systems.
This unique combination of functional groups makes this compound an ideal starting material for the construction of various five- and six-membered heterocyclic rings, most notably thiazoles and thieno[3,2-e]-1,2-thiazines.
Core Application: The Hantzsch Thiazole Synthesis
One of the most powerful and direct applications of this compound is in the renowned Hantzsch thiazole synthesis. This reaction provides a straightforward route to 2-aminothiazole derivatives, a scaffold present in numerous biologically active compounds.
Mechanistic Rationale
The Hantzsch synthesis, in this context, involves the reaction of the α-bromoketone with a thioamide, typically thiourea. The mechanism proceeds through a well-established pathway:
dot graph Hantzsch_Mechanism { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Reagent [label="this compound + Thiourea"]; Intermediate1 [label="S-Alkylation Intermediate"]; Intermediate2 [label="Hemiaminal Intermediate"]; Product [label="2-Amino-4-(5-chloro-2-sulfamoylthiophen-3-yl)thiazole"];
Reagent -> Intermediate1 [label="Nucleophilic Attack (SN2)"]; Intermediate1 -> Intermediate2 [label="Intramolecular Cyclization"]; Intermediate2 -> Product [label="Dehydration"]; } /dot
Hantzsch Thiazole Synthesis Mechanism
-
Nucleophilic Attack: The sulfur atom of thiourea, being a soft nucleophile, attacks the electrophilic carbon of the bromoacetyl group in an SN2 fashion, displacing the bromide ion.
-
Intramolecular Cyclization: The nitrogen atom of the resulting S-alkylated intermediate then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring.
-
Dehydration: The resulting hemiaminal intermediate readily undergoes dehydration to yield the stable, aromatic 2-aminothiazole product.
Experimental Protocol: Synthesis of 2-Amino-4-(5-chloro-2-sulfamoylthiophen-3-yl)thiazole
This protocol provides a robust method for the synthesis of a key thiazole derivative.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| This compound | 160982-11-6 | 318.60 | 10 |
| Thiourea | 62-56-6 | 76.12 | 11 |
| Ethanol (absolute) | 64-17-5 | 46.07 | 50 mL |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | As needed |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (3.19 g, 10 mmol) and thiourea (0.84 g, 11 mmol).
-
Add 50 mL of absolute ethanol to the flask.
-
Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may begin to precipitate as the hydrobromide salt.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to the stirred mixture until the pH is neutral (pH ~7). This will neutralize the hydrobromic acid formed during the reaction and precipitate the free base of the product.
-
Collect the precipitated solid by vacuum filtration and wash it with cold water (2 x 20 mL) and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 2-amino-4-(5-chloro-2-sulfamoylthiophen-3-yl)thiazole as a solid.
Expected Yield and Characterization:
-
Yield: Typically in the range of 85-95%.
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: Approximately 177-181 °C.[1]
-
¹H NMR (DMSO-d₆): Expect signals corresponding to the thiazole proton, the thiophene proton, and the amine and sulfonamide protons.
-
Mass Spectrometry (ESI+): Expect to observe the [M+H]⁺ ion.
Advanced Applications: Synthesis of Fused Heterocyclic Systems
The reactivity of this compound can be further exploited to construct more complex, fused heterocyclic systems. A prime example is the synthesis of thieno[3,2-e]-1,2-thiazine 1,1-dioxide derivatives, which are core structures in carbonic anhydrase inhibitors like Brinzolamide.
Reaction Pathway: Reductive Cyclization
This transformation involves a two-step sequence:
dot graph Reductive_Cyclization { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Start [label="this compound"]; Intermediate [label="Bromohydrin Intermediate"]; Product [label="Thieno[3,2-e]-1,2-thiazine derivative"];
Start -> Intermediate [label="Reduction (e.g., NaBH4)"]; Intermediate -> Product [label="Intramolecular Cyclization (Base-mediated)"]; } /dot
Reductive Cyclization Workflow
-
Reduction of the Ketone: The carbonyl group of the bromoacetyl moiety is selectively reduced to a hydroxyl group using a reducing agent like sodium borohydride. This forms a bromohydrin intermediate.
-
Intramolecular Cyclization: Treatment with a base, such as sodium hydroxide, promotes an intramolecular nucleophilic substitution. The sulfonamide nitrogen, upon deprotonation, attacks the carbon bearing the bromine atom, leading to the formation of the fused six-membered ring.
Protocol Insight: Asymmetric Synthesis
In the synthesis of chiral drugs like Brinzolamide, the reduction step is often carried out asymmetrically to establish the desired stereochemistry. This is typically achieved using chiral reducing agents. For instance, a patented process describes the use of (+)-β-chlorodiisopinocamphenylborane for the asymmetric reduction of the ketone.[3]
Example from Patent Literature (Conceptual):
-
Asymmetric Reduction: 3-(2-bromoacetyl)-5-chloro-2-thiophenesulfonamide is dissolved in a suitable solvent like methyl tert-butyl ether (MTBE) and cooled to a low temperature (e.g., -30 °C). A solution of a chiral borane reagent is then added.[3]
-
Cyclization: After the reduction is complete, an aqueous base (e.g., NaOH) is added to facilitate the cyclization to the corresponding (S)-3,4-dihydro-6-chloro-4-hydroxy-4H-thieno[3,2-e]-1,2-thiazine 1,1-dioxide.[3]
Application in Antimicrobial Drug Discovery
The thiophene sulfonamide scaffold is not only a potent carbonic anhydrase inhibitor but also a promising platform for the development of novel antimicrobial agents. The thiazole derivatives synthesized from this compound are of particular interest in this regard.
Numerous studies have demonstrated that thiophene derivatives exhibit a broad spectrum of antimicrobial activities. The incorporation of a thiazole ring can further enhance this activity. The resulting thiazolyl-thiophenesulfonamide derivatives can be screened against a panel of clinically relevant bacterial and fungal strains.
Key Considerations for Antimicrobial Screening:
-
Bacterial Strains: Include both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.
-
Fungal Strains: Include yeasts (e.g., Candida albicans) and molds (e.g., Aspergillus niger).
-
Assays: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) to quantify the antimicrobial potency.
Conclusion and Future Perspectives
This compound is a testament to the power of multi-functional reagents in streamlining the synthesis of complex and valuable molecules. Its application in the Hantzsch thiazole synthesis and in the construction of fused heterocyclic systems provides a robust and versatile platform for medicinal chemists. The inherent biological activity of the thiophene sulfonamide core, coupled with the diverse functionalities that can be introduced via the reactive bromoacetyl group, ensures that this reagent will continue to be a valuable tool in the quest for new therapeutic agents. Future research will likely focus on expanding the library of heterocyclic compounds derived from this versatile building block and exploring their potential in a wider range of therapeutic areas beyond carbonic anhydrase inhibition and antimicrobial activity.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide
Welcome to the technical support center for the synthesis of 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As a key intermediate in the production of carbonic anhydrase inhibitors like Brinzolamide, which is crucial for managing glaucoma, the efficient and high-purity synthesis of this compound is of paramount importance.
This document provides in-depth, field-proven insights based on established chemical principles and literature, moving beyond simple protocols to explain the causality behind experimental choices.
Overview of the Synthetic Pathway
The synthesis of this compound is typically a two-step process starting from 5-chlorothiophene-2-sulfonamide.
-
Step 1: Friedel-Crafts Acylation: The thiophene ring undergoes an electrophilic aromatic substitution with an acetylating agent (like acetyl chloride) in the presence of a Lewis acid catalyst to form the key intermediate, 3-acetyl-5-chlorothiophene-2-sulfonamide.
-
Step 2: α-Bromination: The acetyl group of the intermediate is selectively brominated at the alpha-carbon to yield the final product, this compound.
Caption: High-level overview of the two-step synthesis pathway.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Step 1: Friedel-Crafts Acylation
Question: My yield for the acylation step is consistently low. What are the most likely causes and how can I improve it?
Answer: Low yields in Friedel-Crafts acylation are common and can typically be traced to three critical areas: catalyst activity, reagent quality, and reaction conditions.
-
Causality (The "Why"): The reaction mechanism involves the formation of a highly reactive acylium ion, generated by the interaction of acetyl chloride with a Lewis acid catalyst like aluminum chloride (AlCl₃). The sulfonamide group on the starting material is deactivating, making the thiophene ring less nucleophilic. Therefore, the reaction requires carefully controlled and optimized conditions to proceed efficiently.
-
Troubleshooting Steps:
-
Catalyst Quality and Stoichiometry:
-
Problem: AlCl₃ is extremely hygroscopic. Moisture deactivates it, forming aluminum hydroxide and HCl, which halts the reaction.
-
Solution: Use fresh, high-purity, anhydrous AlCl₃ from a newly opened container. Handle it quickly in a dry environment (e.g., glove box or under a stream of inert gas). A stoichiometric amount of the catalyst is often required because both the starting material and the acylated product can form complexes with it.
-
-
Solvent Purity:
-
Problem: Protic or coordinating solvents (like alcohols or even wet dichloromethane) will react with or deactivate the AlCl₃ catalyst.
-
Solution: Use a dry, non-coordinating solvent. Anhydrous dichloromethane is a common choice. Ensure the solvent is properly dried before use.
-
-
Temperature Control:
-
Problem: The reaction is exothermic. Runaway temperatures can lead to side reactions and degradation of the product. Conversely, if the temperature is too low, the reaction rate may be impractically slow.
-
Solution: Maintain a controlled temperature, typically between 0–5°C, especially during the addition of reagents. Use an ice bath and add the AlCl₃ portion-wise to manage the exotherm. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or HPLC to determine the optimal reaction time.
-
-
troubleshooting side reactions in the synthesis of Brinzolamide from 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for the synthesis of Brinzolamide. This guide is designed to provide in-depth troubleshooting assistance for common side reactions encountered during the synthesis of Brinzolamide, specifically from the key intermediate 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights necessary to navigate the complexities of this synthesis, ensuring optimal yield and purity of your final product.
This guide is structured in a question-and-answer format to directly address the challenges you may face in the laboratory. We will delve into the mechanistic underpinnings of side reactions, provide clear protocols for their identification and mitigation, and offer expert advice grounded in established scientific principles.
Core Synthesis Pathway and Potential Pitfalls
The synthesis of Brinzolamide from this compound is a critical transformation that establishes the core structure of the active pharmaceutical ingredient (API). The intended reaction involves the nucleophilic attack of the appropriate amine on the bromoacetyl group, followed by a series of transformations to yield the final product. However, the inherent reactivity of the starting material and intermediates can lead to several competing side reactions.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: Unidentified Impurity with a Similar Mass to the Starting Material
Question: During in-process analysis of my reaction mixture, I'm observing an impurity with a mass very close to my starting material, this compound, but with a different retention time in my HPLC analysis. What could this be, and how can I prevent its formation?
Answer:
This is a common observation and often points to the formation of a cyclized side product, specifically (S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno-[3,2-e][1][]thiazine 1,1-dioxide .[3][4] This intramolecular cyclization is a significant side reaction that can reduce the yield of your desired product.
Causality and Mechanism:
The formation of this side product is typically base-catalyzed. The sulfonamide nitrogen is deprotonated by the base, creating a nucleophilic anion. This anion can then attack the electrophilic carbon of the bromoacetyl group in an intramolecular fashion, leading to the formation of a six-membered ring. Subsequent rearrangement and hydrolysis (depending on the reaction conditions and work-up) can lead to the observed hydroxy derivative.
Visualizing the Side Reaction:
Caption: Intramolecular cyclization of the starting material.
Troubleshooting and Mitigation Strategies:
| Strategy | Rationale |
| Control of Basicity | Use a milder base or a stoichiometric amount of a stronger base. An excess of a strong base will favor the deprotonation of the sulfonamide and promote cyclization. |
| Temperature Control | Run the reaction at a lower temperature. The activation energy for the intramolecular cyclization may be higher than that of the desired intermolecular reaction, so lowering the temperature can selectively slow down the side reaction. |
| Order of Addition | Add the base slowly to the reaction mixture containing the starting material and the amine nucleophile. This helps to keep the concentration of the deprotonated sulfonamide low at any given time, favoring the intermolecular reaction. |
| Solvent Selection | The choice of solvent can influence the reaction pathway. Polar aprotic solvents like DMF or DMSO can stabilize the anionic intermediate, potentially increasing the rate of cyclization. Experiment with less polar solvents if compatible with your reaction. |
Experimental Protocol for Identification:
To confirm the identity of this impurity, you can utilize High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The expected mass of the side product will be different from the starting material due to the loss of HBr and the addition of water during workup.
FAQ 2: Formation of the Undesired (S)-Enantiomer of Brinzolamide
Question: My final Brinzolamide product is showing a significant peak corresponding to the (S)-enantiomer in my chiral HPLC analysis. What are the potential sources of this impurity, and how can I improve the stereoselectivity of my synthesis?
Answer:
The presence of the (S)-enantiomer of Brinzolamide is a critical purity issue, as the desired therapeutic activity resides in the (R)-enantiomer. The formation of the incorrect enantiomer can arise from several factors, primarily related to the stereocontrol of the reduction step that establishes the chiral center.
Causality and Mechanism:
The stereochemistry of Brinzolamide is typically introduced via a stereoselective reduction of a ketone intermediate. If this reduction is not highly enantioselective, a mixture of (R) and (S) alcohols will be formed, which then carries through to the final product.[5][6]
Visualizing the Stereochemical Control:
Caption: Stereocontrol in Brinzolamide synthesis.
Troubleshooting and Mitigation Strategies:
| Strategy | Rationale |
| Choice of Chiral Reducing Agent | The selection of the chiral reducing agent is paramount. Reagents like (+)-B-chlorodiisopinocampheylborane ((+)-DIP-Chloride™) are known to give high enantioselectivity.[6] Ensure the quality and activity of your reducing agent. |
| Reaction Conditions for Reduction | Temperature, solvent, and reaction time can all impact the enantioselectivity of the reduction. Follow established protocols carefully and consider optimizing these parameters to maximize the formation of the (R)-alcohol. |
| Purification of Chiral Intermediate | If the enantiomeric excess of the alcohol intermediate is not sufficiently high, consider a purification step at this stage. This can involve chiral chromatography or diastereomeric salt resolution. |
| Final Product Purification | If the (S)-enantiomer is present in the final product, purification via chiral resolution is necessary. This can be achieved through techniques like preparative chiral HPLC or diastereomeric salt crystallization with a chiral acid.[5][7] |
Experimental Protocol for Chiral Analysis:
A validated chiral HPLC method is essential for determining the enantiomeric purity of your Brinzolamide.
-
Column: A chiral stationary phase (e.g., a polysaccharide-based column like Chiralpak AD-H or Chiralcel OD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm).
FAQ 3: Observation of a Dimeric Impurity
Question: I have detected a high molecular weight impurity in my final product that appears to be a dimer of my desired molecule. How can this form, and what steps can I take to avoid it?
Answer:
The formation of a dimeric impurity is likely due to an intermolecular reaction between two molecules of an intermediate, rather than the desired intramolecular cyclization or reaction with the intended nucleophile.
Causality and Mechanism:
This can occur if a reactive intermediate, such as the deprotonated sulfonamide, acts as a nucleophile and attacks the electrophilic bromoacetyl group of another molecule of the starting material. This would lead to the formation of a C-N bond between two thiophene sulfonamide units.
Troubleshooting and Mitigation Strategies:
| Strategy | Rationale |
| High Dilution | Running the reaction at a lower concentration can favor intramolecular reactions over intermolecular reactions. This is a common strategy to promote cyclization and can also be effective in reducing dimerization. |
| Slow Addition of Reagents | As with preventing intramolecular cyclization of the starting material, slow addition of the base or the starting material itself can help to maintain a low concentration of reactive intermediates, thus minimizing the chance of intermolecular side reactions. |
| Temperature Control | Lowering the reaction temperature can help to control the rate of the undesired dimerization reaction. |
Experimental Protocol for Identification:
The presence of a dimeric impurity can be confirmed by LC-MS, where the mass of the impurity will be approximately double that of the Brinzolamide molecule (minus the mass of the leaving groups).
References
- 1. Brinzolamide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. (S)-6-CHLORO-4-HYDROXY-3,4-DIHYDRO-2H-THIENO-[3,2-E][1,2]THIAZINE 1,1-DIOXIDE | VSNCHEM [vsnchem.com]
- 4. 160982-16-1|(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide|BLD Pharm [bldpharm.com]
- 5. US20120095219A1 - Process for preparing brinzolamide - Google Patents [patents.google.com]
- 6. US8344136B2 - Process for the preparation of brinzolamide - Google Patents [patents.google.com]
- 7. WO2010103115A1 - Process for preparing brinzolamide - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide
Welcome to the technical support guide for 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide (CAS 160982-11-6). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this critical pharmaceutical intermediate.[1][2][3] As a key building block in the synthesis of compounds like the glaucoma medication Brinzolamide, achieving high purity is paramount for the success of subsequent synthetic steps and the safety of the final active pharmaceutical ingredient (API).[4]
The unique structure of this compound, featuring a reactive α-haloketone, presents specific stability and purification challenges.[5][6] This guide is designed to provide not just procedural steps, but also the scientific rationale behind them, empowering you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing this compound?
A: The impurity profile is highly dependent on the synthetic route, which typically involves the bromination of 3-acetyl-5-chloro-2-thiophenesulfonamide. Key impurities to monitor include:
-
Unreacted Starting Material: 3-acetyl-5-chloro-2-thiophenesulfonamide.
-
Over-brominated Byproduct: 3-(2,2-dibromoacetyl)-5-chlorothiophene-2-sulfonamide. Some synthetic procedures explicitly mention the need to limit this dibromo impurity.[7]
-
Hydrolyzed Product: 3-(2-hydroxyacetyl)-5-chlorothiophene-2-sulfonamide, which can form if the product is exposed to water, especially under basic conditions.
-
Precursors: Residual 5-chloro-2-thiophenesulfonamide from earlier synthetic steps.
-
Degradation Products: α-haloketones are reactive electrophiles and can degrade via various pathways, including elimination or reaction with nucleophilic species present in the reaction mixture.[8][9]
Q2: My crude product is a sticky oil or gum instead of the expected solid. What could be the cause?
A: This is a common issue and can stem from several factors:
-
High Impurity Content: A significant presence of the impurities listed above, particularly residual solvents, can depress the melting point of the mixture, causing it to appear as an oil.
-
Incomplete Reaction: A large amount of unreacted starting material can lead to a non-crystalline crude product.
-
Product Degradation: The inherent reactivity of the bromoacetyl group can lead to decomposition, especially if the workup or reaction conditions involved excessive heat or prolonged exposure to basic/nucleophilic reagents.
Initial Troubleshooting Steps:
-
Trituration: Attempt to triturate the oil with a cold, non-polar solvent like hexanes or diethyl ether. This can often wash away less polar impurities and induce crystallization of the desired product.
-
Aqueous Wash: If the reaction workup was minimal, dissolving the crude material in an appropriate organic solvent (e.g., ethyl acetate) and washing with a dilute, neutral aqueous solution (like brine) can help remove water-soluble impurities or salts. Ensure the product is thoroughly dried afterward.[10]
Q3: What are the recommended storage conditions for this compound to ensure its stability?
A: Due to its reactivity as an alkylating agent, proper storage is crucial. The recommended conditions are: Store at 2-8°C, under an inert atmosphere (e.g., argon or nitrogen), and protected from light. [11][12][13] Storing it cold and under inert gas minimizes degradation pathways, while protection from light prevents potential photochemical reactions.
Q4: Is preparative High-Performance Liquid Chromatography (HPLC) a suitable method for final purification?
A: Absolutely. Preparative HPLC is an excellent technique for achieving very high purity (>99%), which is often required for pharmaceutical development.[14] It is particularly effective for removing structurally similar impurities like the dibromo- or acetyl-analogs that can be challenging to separate by crystallization or standard column chromatography. Mass-triggered fraction collection can be highly selective for isolating the target compound.[14]
Troubleshooting Purification Workflows
This section provides detailed guides for resolving specific issues encountered during the most common purification techniques for this compound.
Guide 1: Troubleshooting Crystallization
Crystallization is often the most efficient and scalable method for purifying solid compounds. However, its success is highly dependent on the solvent system and impurity profile.
Problem: The compound "oils out" or fails to crystallize from solution.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| High Impurity Load | Impurities disrupt the crystal lattice formation. If the purity of the crude material is below 85-90%, direct crystallization is often unsuccessful. Solution: Perform a rapid pre-purification step. A simple filtration through a short plug of silica gel, eluting with a moderately polar solvent system (e.g., 30% Ethyl Acetate in Hexane), can remove many impurities and significantly improve the chances of successful crystallization. |
| Inappropriate Solvent | The ideal solvent should fully dissolve the compound when hot but provide very low solubility when cold. Solution: Systematically screen a range of solvents. Good starting points for this molecule include isopropanol, ethanol, ethyl acetate/heptane mixtures, or toluene. Create a solubility profile by testing small amounts of your crude product in different heated solvents and observing the outcome upon cooling. |
| Supersaturation Issues | The solution may be supersaturated, requiring an energy input to initiate nucleation (the first step of crystal formation). Solution: 1. Scratch: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites. 2. Seed: If you have a small amount of pure material, add a single tiny crystal to the cooled, supersaturated solution to act as a template for crystal growth. |
| Cooling Rate Too Fast | Rapid cooling often leads to the formation of an amorphous oil or very fine, impure crystals because molecules do not have sufficient time to orient themselves into an ordered crystal lattice. Solution: Allow the heated solution to cool slowly to room temperature, and then transfer it to a refrigerator (2-8°C). For very stubborn crystallizations, insulating the flask (e.g., with glass wool) can promote even slower cooling. |
Guide 2: Troubleshooting Silica Gel Column Chromatography
Column chromatography is a powerful tool for separating compounds with different polarities. However, the reactive nature of this compound requires careful consideration.
Problem: The product streaks badly on the column or appears to be decomposing.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Silica Gel Acidity | Standard silica gel is slightly acidic (pH ~4-5). The α-haloketone functional group can be sensitive to acidic conditions, potentially leading to on-column degradation or irreversible adsorption.[8] Solution: 1. Deactivate the Silica: Prepare the column slurry with the mobile phase containing a small amount of a volatile base, such as 0.1-0.5% triethylamine. This neutralizes the acidic sites on the silica surface. 2. Use Neutral Alumina: As an alternative stationary phase, neutral alumina can be used, although its separation characteristics differ from silica. |
| Compound Instability | Prolonged contact time with the stationary phase can increase the likelihood of degradation for sensitive compounds. Solution: Run the column efficiently and quickly. Avoid leaving the compound on the column for extended periods. Use moderate pressure ("flash chromatography") to speed up the elution process rather than relying solely on gravity. |
| Incorrect Mobile Phase | A solvent system that is too polar can cause the compound to move too slowly, leading to band broadening (streaking). A system that is too non-polar may result in poor solubility on the column. Solution: Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.25-0.35 for the product. A gradient elution (gradually increasing the polarity of the mobile phase) can often provide better separation than an isocratic (constant composition) system. |
Visual Workflow: Purification Strategy Selection
The following diagram outlines a logical workflow for selecting the most appropriate purification strategy based on an initial analysis of your crude product.
Caption: Decision workflow for selecting a purification strategy.
Summary of Potential Impurities and Removal Strategies
The table below summarizes common impurities and suggests primary methods for their removal.
| Impurity Name | Likely Origin | Analytical Signature (Typical) | Recommended Removal Method(s) |
| 3-acetyl-5-chloro-2-thiophenesulfonamide | Unreacted starting material | Lower Rf on TLC; distinct LC-MS peak | Column Chromatography, Recrystallization |
| 3-(2,2-dibromoacetyl)-5-chlorothiophene-2-sulfonamide | Over-bromination | Higher Rf on TLC; distinct LC-MS peak | Column Chromatography, Preparative HPLC |
| Residual Solvents (e.g., Ethyl Acetate, DCM) | Reaction or workup | Broad solvent peaks in ¹H NMR | Drying under high vacuum |
| 5-chloro-2-thiophenesulfonamide | Incomplete prior step | More polar; lower Rf on TLC | Column Chromatography, Recrystallization |
By understanding the chemical nature of this compound and anticipating potential challenges, you can develop a robust and efficient purification strategy. For further assistance, always consult the Safety Data Sheet (SDS) for the compound and follow standard laboratory safety procedures.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-(2-Bromoacetyl)-5-chloro-2-thiophene sulfonamide Online | 3-(2-Bromoacetyl)-5-chloro-2-thiophene sulfonamide Manufacturer and Suppliers [scimplify.com]
- 4. nbinno.com [nbinno.com]
- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 7. WO2010103550A2 - Process for the preparation of intermediates - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. repository.up.ac.za [repository.up.ac.za]
- 10. shyzchem.com [shyzchem.com]
- 11. This compound | 160982-11-6 [sigmaaldrich.com]
- 12. 160982-11-6|this compound|BLD Pharm [bldpharm.de]
- 13. This compound | 160982-11-6 [sigmaaldrich.com]
- 14. Achieve high-throughput LC/MS purification of pharmaceutical impurities | Separation Science [sepscience.com]
degradation pathways of 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide under experimental conditions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide. This guide is designed to provide in-depth technical assistance and troubleshooting for researchers encountering challenges during the handling, storage, and experimental use of this compound. As Senior Application Scientists, we have synthesized critical information on its stability and degradation to help you ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My assay results with this compound are inconsistent. What are the potential stability issues I should be aware of?
Inconsistent assay results are often the first indication of compound degradation. This compound possesses several reactive functional groups that can be susceptible to degradation under common experimental conditions. The primary points of instability are the α-bromoacetyl group, the sulfonamide moiety, and the thiophene ring itself.
The α-bromoacetyl group is highly electrophilic and prone to nucleophilic substitution reactions. This includes hydrolysis in the presence of water, leading to the formation of the corresponding α-hydroxyacetyl derivative. This reactivity is a key consideration in the synthesis of other molecules but can be a source of degradation if not properly controlled.
The sulfonamide group can undergo hydrolysis, particularly under strong acidic or basic conditions, which would lead to the cleavage of the sulfur-nitrogen bond.
The thiophene ring , while aromatic, can be susceptible to oxidation, especially under harsh oxidative stress or prolonged exposure to light and air. This can lead to the formation of thiophene S-oxides.
Therefore, it is crucial to control the pH, temperature, and light exposure of your experimental setup and to use fresh, high-purity solvents.
Troubleshooting Guides
Issue 1: I suspect my sample of this compound has degraded. How can I confirm this and identify the degradation products?
Confirming degradation and identifying the byproducts is a critical step in troubleshooting. A multi-step approach involving forced degradation studies and subsequent analytical analysis is recommended.
Forced Degradation Protocol
Forced degradation studies, or stress testing, intentionally expose the compound to harsh conditions to accelerate degradation and identify potential degradation products. This helps in developing stability-indicating analytical methods.
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Pathways |
| Acid Hydrolysis | 0.1 M HCl | 24-72 hours at 60°C | Hydrolysis of the sulfonamide, Hydrolysis of the bromoacetyl group |
| Base Hydrolysis | 0.1 M NaOH | 24-72 hours at 60°C | Hydrolysis of the sulfonamide, Hydrolysis and/or elimination of the bromoacetyl group |
| Oxidation | 3% H₂O₂ | 24 hours at room temperature | Oxidation of the thiophene sulfur |
| Photostability | UV light (254 nm) and visible light | Expose solid and solution to light | Photodegradation of the thiophene ring and sulfonamide group |
| Thermal Stress | 70°C | 48-72 hours | General decomposition |
Analytical Workflow for Degradation Product Identification
A stability-indicating analytical method is essential to separate the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) coupled with a photodiode array (PDA) detector and a mass spectrometer (MS) is the preferred methodology.
Caption: Workflow for confirming and identifying degradation products.
Step-by-Step HPLC Method Development Guide:
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of polar and non-polar compounds.
-
Detection: Use a PDA detector to monitor the absorbance at a wavelength where the parent compound and potential degradants absorb (e.g., around 270 nm). A mass spectrometer will provide mass information for the parent and degradation products, aiding in their identification.
-
Method Validation: Once a suitable method is developed, it should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust.[1][2]
Issue 2: My reaction yield is low when using this compound as a starting material. Could this be due to degradation?
Low reaction yields can indeed be a consequence of the degradation of your starting material. The high reactivity of the α-bromoacetyl group makes it susceptible to premature reaction with nucleophilic solvents or impurities.
Troubleshooting Low Reaction Yields:
-
Purity of Starting Material: Always ensure the purity of your this compound before starting a reaction. A quick purity check by HPLC is advisable.
-
Solvent and Reagent Purity: Use anhydrous and high-purity solvents, especially when working with nucleophilic reactions. Trace amounts of water can lead to hydrolysis of the bromoacetyl group.
-
Inert Atmosphere: For sensitive reactions, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Reaction Temperature: Control the reaction temperature carefully. While heating can accelerate the desired reaction, it can also promote degradation.
-
pH Control: If your reaction conditions are strongly acidic or basic, consider the potential for hydrolysis of the sulfonamide group. Buffering the reaction mixture might be necessary.
Predicted Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be predicted under various stress conditions.
Caption: Predicted major degradation pathways.
Detailed Explanation of Pathways:
-
Hydrolysis of the Bromoacetyl Group: This is a likely and rapid degradation pathway in the presence of water, leading to the substitution of the bromine atom with a hydroxyl group. This reaction can be catalyzed by both acids and bases.
-
Cleavage of the Sulfonamide Bond: Under more forceful acidic or basic conditions, the sulfonamide bond can be hydrolyzed. This would result in the formation of 3-acetyl-5-chlorothiophene and sulfuric acid/ammonia derivatives.
-
Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring is susceptible to oxidation by strong oxidizing agents, which would form a thiophene S-oxide. This can alter the electronic properties and reactivity of the entire molecule.
By understanding these potential degradation pathways, researchers can take proactive steps to mitigate them, ensuring the reliability and reproducibility of their experimental results.
References
Technical Support Center: Synthesis of 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide Derivatives
Welcome to the dedicated technical support center for the synthesis of 3-(2-bromoacetyl)-5-chlorothiophene-2-sulfonamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during this multi-step synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic workflow.
I. Synthetic Overview & Core Strategy
The synthesis of the target compound, this compound, is a critical step in the development of various pharmaceutical agents, notably as a key intermediate for carbonic anhydrase inhibitors like Brinzolamide.[1][2] The overall strategy involves a sequential functionalization of a thiophene core. The most common and logical pathway begins with the formation of the sulfonamide, followed by acylation and subsequent bromination.
II. Visualizing the Synthetic Pathway
A clear understanding of the reaction sequence is paramount. The following workflow diagram illustrates the primary synthetic route from 2-chlorothiophene to the final product.
Caption: Synthetic workflow for this compound.
III. Troubleshooting Guide: A Deeper Dive into Common Experimental Hurdles
This section addresses specific problems that may arise during the synthesis, providing not just solutions but also the underlying chemical principles.
Step 1: Sulfonylation of 2-Chlorothiophene
Q1: My sulfonylation reaction is yielding a complex mixture of products with low yield of the desired 5-chlorothiophene-2-sulfonyl chloride. What could be the cause?
A1: This is a common issue often related to reaction temperature and the highly reactive nature of chlorosulfonic acid.
-
Probable Cause 1: Temperature Control. The reaction of 2-chlorothiophene with chlorosulfonic acid is highly exothermic. If the temperature rises above the recommended 0-5°C, side reactions such as polysulfonylation and charring of the thiophene ring can occur.[3]
-
Troubleshooting:
-
Ensure your reaction vessel is immersed in an efficient cooling bath (e.g., ice-salt or a cryocooler) before the dropwise addition of 2-chlorothiophene.
-
Add the 2-chlorothiophene very slowly to the chlorosulfonic acid, monitoring the internal temperature continuously with a low-temperature thermometer.
-
Vigorous stirring is crucial to dissipate heat and ensure homogeneity.
-
-
Probable Cause 2: Regioselectivity. Friedel-Crafts type reactions on thiophene preferentially occur at the 2- and 5-positions due to the superior stabilization of the cationic intermediate (sigma complex).[4] Starting with 2-chlorothiophene directs the sulfonyl group to the 5-position. If your starting material is impure, you may see other isomers.
-
Troubleshooting:
-
Confirm the purity of your 2-chlorothiophene starting material by GC-MS or NMR.
-
The use of a Lewis acid catalyst like phosphorus pentachloride (PCl5) can sometimes improve regioselectivity and yield.[5]
-
Q2: During the workup of the ammonolysis step to form 5-chlorothiophene-2-sulfonamide, I'm getting a low yield and the product is difficult to crystallize.
A2: This often points to incomplete reaction or issues during the quenching and extraction process.
-
Probable Cause: Incomplete Ammonolysis. The conversion of the sulfonyl chloride to the sulfonamide requires sufficient time and an adequate excess of ammonia.
-
Troubleshooting:
-
Ensure a sufficient excess of ammonium hydroxide is used to drive the reaction to completion and neutralize the HCl byproduct.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot disappears.
-
Maintain a low temperature (0-5°C) during the addition of the sulfonyl chloride to the ammonium hydroxide solution to minimize side reactions.
-
Step 2: Friedel-Crafts Acylation
Q3: The Friedel-Crafts acylation of 5-chlorothiophene-2-sulfonamide is sluggish and gives a low yield of the 3-acetyl derivative.
A3: The sulfonamide group is a deactivating group for electrophilic aromatic substitution, making this reaction inherently more challenging than the acylation of unsubstituted thiophene.
-
Probable Cause 1: Insufficient Catalyst Activity. Aluminum chloride (AlCl₃) is hygroscopic and its activity can be compromised by moisture.
-
Troubleshooting:
-
Use a fresh, unopened container of anhydrous AlCl₃.
-
Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction flask.
-
Ensure all glassware is oven-dried before use.
-
-
Probable Cause 2: Reaction Conditions. The deactivating nature of the sulfonamide group requires carefully optimized conditions.
-
Troubleshooting:
-
A stoichiometric amount of AlCl₃ is often required as it complexes with both the starting material and the product.[6]
-
Consider using a more reactive acylating agent or a different Lewis acid catalyst if yields remain low.
-
Reaction temperature and time are critical; monitor the reaction progress by TLC or HPLC to determine the optimal endpoint.
-
Step 3: Bromination of the Acetyl Group
Q4: My bromination reaction is producing a significant amount of a dibrominated byproduct.
A4: This is a classic selectivity issue in α-bromination of ketones.
-
Probable Cause: Over-bromination. The reaction conditions are too harsh, or the stoichiometry of the brominating agent is not well-controlled.
-
Troubleshooting:
-
Use a milder brominating agent. Pyridinium bromide perbromide is often a good choice as it provides a slow and controlled release of bromine.[7]
-
Carefully control the stoichiometry of the brominating agent. A slight excess may be needed, but a large excess will lead to di- and tri-brominated species.
-
The addition of a small amount of acid, such as sulfuric acid, can catalyze the reaction and may allow for the use of milder conditions.[7]
-
Maintain a consistent and moderate reaction temperature.
-
Q5: The final product, this compound, is unstable and decomposes upon storage.
A5: The α-bromoketone functionality makes the target compound a potent lachrymator and inherently reactive.
-
Probable Cause: Inherent Instability and Impurities. The compound is sensitive to moisture, light, and heat.[1] Trace acidic or basic impurities can catalyze decomposition.
-
Troubleshooting:
-
After purification, ensure the product is thoroughly dried under vacuum.
-
Store the final compound in a cool, dry, and dark place, preferably under an inert atmosphere.[1][8] Recommended storage is typically at 2-8°C.[8]
-
Ensure high purity of the final product, as impurities can accelerate degradation. Recrystallization from a suitable solvent system is often necessary.
-
IV. Frequently Asked Questions (FAQs)
Q: What are the key safety precautions for this synthesis?
A:
-
Chlorosulfonic acid: Extremely corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.
-
Bromoacetylating agents: Potent lachrymators and are toxic. Handle with extreme care in a fume hood.
-
Aluminum chloride: Reacts with moisture. Handle in a dry environment.
-
General: Always wear appropriate PPE and be aware of the potential hazards of all reagents and solvents used.
Q: What analytical techniques are recommended for monitoring the progress of these reactions?
A:
-
Thin Layer Chromatography (TLC): An excellent and rapid method for monitoring the consumption of starting materials and the formation of products in all steps.
-
High-Performance Liquid Chromatography (HPLC): Provides more quantitative information on reaction progress and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of intermediates and the final product.
-
Mass Spectrometry (MS): Useful for confirming the molecular weight of the synthesized compounds.
Q: Can I use a different starting material instead of 2-chlorothiophene?
A: Yes, alternative routes exist. For instance, some syntheses start from 3-acetyl-2,5-dichlorothiophene.[7] This approach involves converting one of the chloro groups to a thioether, which is then oxidized and converted to the sulfonamide.[7] The choice of starting material often depends on commercial availability, cost, and the desired scale of the synthesis.
Q: What are the typical physical properties of the final product?
A: this compound is typically an off-white to pale yellow powder.[1] It has a melting point in the range of 177-181°C.[1]
V. Experimental Protocols: A Detailed Look
For illustrative purposes, a generalized protocol for the bromination step is provided below. Note: This is a representative procedure and may require optimization for your specific laboratory conditions and scale.
Protocol: Bromination of 3-Acetyl-5-chlorothiophene-2-sulfonamide
-
Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 3-acetyl-5-chlorothiophene-2-sulfonamide (1.0 eq) in a suitable solvent (e.g., ethyl acetate).
-
Reagent Addition: Prepare a solution of pyridinium bromide perbromide (1.05 eq) in the same solvent. Add this solution dropwise to the stirred solution of the starting material at room temperature over 30-60 minutes.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, cool the reaction mixture in an ice bath. The precipitated product can be collected by filtration. Wash the solid with cold solvent to remove impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield pure this compound.
VI. Quantitative Data Summary
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 5-Chlorothiophene-2-sulfonamide | 53595-66-7 | C₄H₄ClNO₂S₂ | 197.66 | 113-117 | Solid |
| 3-Acetyl-5-chlorothiophene-2-sulfonamide | 160982-10-5 | C₆H₆ClNO₃S₂ | 239.70 | ~182 (dec.) | White powder |
| This compound | 160982-11-6 | C₆H₅BrClNO₃S₂ | 318.60 | 177-181 | Off-white to pale yellow powder |
VII. References
-
Benchchem. 3-Acetyl-5-chlorothiophene-2-sulfonamide | High Purity. Available from: --INVALID-LINK--
-
Google Patents. WO2010103550A2 - Process for the preparation of intermediates. Available from: --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. Chemical Properties and Applications of this compound. Available from: --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring this compound: Properties and Applications. Available from: --INVALID-LINK--
-
3-Acetyl-5-chlorothiophene-2-sulfonamide: A Key Intermediate in Pharmaceutical Synthesis. Available from: --INVALID-LINK--
-
ChemShuttle. This compound. Available from: --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. 5-Chlorothiophene-2-sulfonyl Chloride: A Deep Dive into Synthesis and Handling. Available from: --INVALID-LINK--
-
ECHEMI. Regioselectivity in Friedel–Crafts acylation of thiophene. Available from: --INVALID-LINK--
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: --INVALID-LINK--
-
Sigma-Aldrich. This compound. Available from: --INVALID-LINK--
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-Acetyl-5-chlorothiophene-2-sulfonamide | High Purity [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. nbinno.com [nbinno.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. WO2010103550A2 - Process for the preparation of intermediates - Google Patents [patents.google.com]
- 8. This compound | 160982-11-6 [sigmaaldrich.com]
stability issues of 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide in aqueous solutions
Technical Support Center: 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide
A Guide to Understanding and Managing Aqueous Stability
Welcome to the technical support center for this compound (CAS 160982-11-6). As Senior Application Scientists, we understand that working with highly reactive electrophilic compounds presents unique challenges. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability issues encountered when using this reagent in aqueous experimental systems.
Core Scientific Principles: Understanding the Instability
The key to successfully using this compound lies in understanding its inherent chemical reactivity. The molecule's instability in aqueous solutions is not a product defect but a direct consequence of the functional group that makes it a potent covalent modifier: the α-bromoacetyl group .[1]
This group contains a highly electrophilic carbon atom, which is susceptible to attack by nucleophiles. In a typical aqueous buffer, two primary nucleophiles will compete to react with and degrade your compound:
-
Water (Hydrolysis): Water molecules can act as nucleophiles, leading to the hydrolytic cleavage of the carbon-bromine bond. This reaction replaces the bromine atom with a hydroxyl group, rendering the compound inactive as a covalent modifier.
-
Buffer Components: Many common biological buffers contain nucleophilic functional groups (e.g., primary amines like Tris, or carboxylates like citrate) that can react with the α-bromoacetyl moiety, consuming your compound and forming unwanted adducts.[2][3]
The rate of these degradation reactions is significantly influenced by pH. As the pH increases, the concentration of the hydroxide ion (a potent nucleophile) increases, accelerating hydrolysis. Similarly, basic conditions can deprotonate buffer amines, increasing their nucleophilicity and reactivity toward the compound.[4]
Below is a diagram illustrating the primary degradation pathways in a typical aqueous buffer.
Caption: Primary degradation pathways for the compound in aqueous media.
Frequently Asked Questions (FAQs)
Q1: My compound seems to lose activity very quickly after I dilute it in my assay buffer. Why is this happening?
This is the most common issue users face and is almost certainly due to the compound's instability in your aqueous buffer. The α-bromoacetyl group is a reactive electrophile designed to form a covalent bond with a target protein, but it will also react with any other suitable nucleophile it encounters.[5] If your buffer contains nucleophiles (like Tris, glycine, or even high concentrations of hydroxide ions at basic pH), the compound will be rapidly consumed, leading to a time-dependent loss of potency.[4][6]
Q2: What is the half-life of this compound in a typical physiological buffer like PBS at pH 7.4?
The exact half-life has not been published for this specific molecule under all conditions. It is highly dependent on the precise buffer composition, temperature, and presence of other nucleophiles. However, for α-haloacetyl compounds in general, the half-life at neutral to slightly basic pH can range from minutes to a few hours. It is critical that you determine the stability empirically in your specific assay buffer before conducting extensive experiments. We provide a protocol for this in Section 4.
Q3: Which buffers are safe to use, and which should I absolutely avoid?
The key is to select a non-nucleophilic buffer within the desired pH range. Buffers with sterically hindered amines or those lacking primary amine groups are generally preferred.
| Buffer Recommendation | pH Range | Nucleophilic Moiety | Recommendation & Rationale |
| HEPES | 6.8 - 8.2 | Tertiary Amine | Recommended. The nitrogen is part of a piperazine ring, making it a poor nucleophile. Widely used and compatible with most biological assays.[3] |
| Phosphate (PBS) | 5.8 - 8.0 | None | Recommended. Phosphate ions are non-nucleophilic and are an excellent choice for stability. However, be mindful of potential precipitation with divalent cations (e.g., Ca²⁺, Mg²⁺).[2][3] |
| MES | 5.5 - 6.7 | Tertiary Amine | Recommended. Good for assays requiring a slightly acidic pH. The morpholinic nitrogen is non-nucleophilic. |
| MOPS | 6.5 - 7.9 | Tertiary Amine | Recommended. Similar to MES, the nitrogen is non-nucleophilic, making it a safe choice around physiological pH.[3] |
| Tris, Trizma | 7.5 - 9.0 | Primary Amine | AVOID. The primary amine is highly nucleophilic and will rapidly react with and degrade the compound.[7] |
| Glycine | 8.6 - 10.6 | Primary Amine | AVOID. The primary amine makes it unsuitable for use with this compound. |
| Citrate | 3.0 - 6.2 | Carboxylate | Use with Caution. While less reactive than amines, carboxylates can act as nucleophiles, especially at higher concentrations and pH values approaching their pKa. Stability should be verified. |
Q4: How should I prepare and store my stock solutions?
-
Solid Compound: Store the solid material under an inert atmosphere (nitrogen or argon) at 2-8°C, protected from light and moisture.[1]
-
Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-50 mM) in an anhydrous, aprotic organic solvent like DMSO or DMF . Do not use protic solvents like ethanol or methanol for long-term storage, as they can slowly react with the compound.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. When thawing, allow the vial to come to room temperature before opening to prevent condensation of atmospheric moisture onto the cold stock.
Q5: My IC₅₀ value for this inhibitor is inconsistent between experiments. Could this be a stability issue?
Absolutely. For a covalent inhibitor, the measured IC₅₀ is highly dependent on the pre-incubation time between the inhibitor and the target enzyme.[4][8] If the compound is also degrading in the buffer during this pre-incubation, the effective concentration of active inhibitor is constantly decreasing. This degradation will lead to an artificially high and variable IC₅₀. This is why understanding the compound's stability half-life in your buffer is a prerequisite for obtaining reliable potency data.[6]
Troubleshooting Guide
| Observed Problem | Potential Root Cause | Recommended Action |
| No or very low compound activity | 1. Complete degradation of the compound. | • Verify the buffer is non-nucleophilic (see Table above).• Prepare fresh dilutions from a new stock aliquot immediately before use.• Perform a stability check via HPLC (see Protocol). |
| 2. Incorrect stock concentration. | • Verify stock solution calculations and preparation. | |
| High variability in results (e.g., IC₅₀, % inhibition) | 1. Partial degradation of the compound during the experiment. | • Shorten assay incubation times where possible.• Standardize all pre-incubation times precisely.• Switch to a more stable buffer system (e.g., Phosphate or HEPES). |
| 2. Inconsistent dilution preparation. | • Always prepare working solutions fresh for each experiment. Do not store dilute aqueous solutions. | |
| Assay signal drifts over time (in inhibitor wells) | 1. Compound is degrading during the measurement period. | • This confirms a stability issue. The rate of signal drift can be used to estimate the degradation rate.• Determine the compound's half-life in the buffer and ensure the assay endpoint is well within this timeframe (e.g., <10% degradation). |
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting common experimental issues.
Experimental Protocol: Assessing Aqueous Stability
This protocol provides a robust method to determine the stability (half-life) of this compound in any aqueous buffer using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Protocol: HPLC-Based Stability Assessment
Objective: To quantify the degradation of the compound over time in a specific aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific aqueous buffer of interest (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
-
HPLC system with UV detector (or ideally, a Mass Spectrometer, MS)
-
C18 RP-HPLC column
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or Formic Acid (for MS compatibility)
-
Autosampler vials
Workflow Diagram:
Caption: Experimental workflow for determining compound stability via HPLC.
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of the compound in anhydrous DMSO.
-
Prepare your aqueous buffer precisely as it would be used in your assay. Ensure the pH is correctly adjusted.
-
-
Initiating the Experiment (t=0):
-
Equilibrate your aqueous buffer to the desired experimental temperature (e.g., 25°C or 37°C).
-
To initiate the reaction, dilute the 10 mM DMSO stock into the pre-warmed buffer to a final concentration suitable for HPLC analysis (e.g., 20-50 µM). Vortex gently to mix. This is your time zero (t=0) .
-
-
Time-Course Sampling:
-
Immediately take the first sample (t=0) and inject it onto the HPLC system. This will serve as your 100% reference.
-
Continue to take samples at subsequent time points (e.g., 5, 10, 20, 30, 60, 90, 120 minutes). The exact time points should be adjusted based on the expected reactivity.
-
Critical Step: If your HPLC has a temperature-controlled autosampler, place the reaction mixture in a vial in the autosampler set to the experimental temperature and program the injections. If not, manually incubate the mixture and inject samples at the correct times.
-
-
HPLC Analysis:
-
Method: Use a gradient elution method on a C18 column.
-
Mobile Phase A: Water + 0.1% TFA (or 0.1% Formic Acid for MS)
-
Mobile Phase B: Acetonitrile + 0.1% TFA (or 0.1% Formic Acid for MS)
-
Gradient: Start with a low %B (e.g., 5-10%) and ramp up to a high %B (e.g., 95%) over several minutes to elute the compound and any degradation products.
-
-
Detection: Monitor at a wavelength where the compound has strong absorbance (e.g., determined by a UV scan). If using MS, monitor the parent ion mass.[9][10]
-
-
Data Analysis:
-
For each chromatogram, integrate the peak area of the parent compound.
-
Normalize the peak areas by expressing them as a percentage of the peak area at t=0.
-
Plot the natural logarithm (ln) of the percentage remaining versus time.
-
Perform a linear regression on the data points. The degradation of many compounds follows first-order kinetics, which will yield a straight line on this plot.
-
The slope of this line is equal to the negative of the degradation rate constant (-k).
-
Calculate the half-life (t₁₂) using the formula: t₁₂ = 0.693 / k .
-
By following this protocol, you can confidently determine the stability of this compound in your specific experimental conditions and adjust your assay parameters accordingly to ensure data integrity.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. interchim.fr [interchim.fr]
- 3. Buffers for Biochemical Reactions [worldwide.promega.com]
- 4. benchchem.com [benchchem.com]
- 5. Electrophilic warheads in covalent drug discovery: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. med.unc.edu [med.unc.edu]
- 8. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. globalresearchonline.net [globalresearchonline.net]
Validation & Comparative
A Comparative Guide to Validating the Purity of 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide via High-Performance Liquid Chromatography
Introduction: The Critical Role of Purity for a Key Pharmaceutical Intermediate
3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide (CAS No. 160982-11-6) is a highly functionalized thiophene derivative that serves as a cornerstone intermediate in the synthesis of Brinzolamide, a potent carbonic anhydrase inhibitor used to treat glaucoma and ocular hypertension.[1][2] In any pharmaceutical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a fundamental prerequisite for the safety and efficacy of the final Active Pharmaceutical Ingredient (API). Even trace impurities can lead to unwanted side-reactions, compromise the yield and stability of the final product, or introduce potentially toxic components.[3]
This guide provides an in-depth, field-proven methodology for validating the purity of synthesized this compound. We will detail a robust High-Performance Liquid Chromatography (HPLC) method, justify its selection over other analytical techniques, and present a comprehensive validation protocol grounded in the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and regulatory compliance.[4][5]
The Analytical Challenge: Anticipating Synthesis-Related Impurities
An effective purity validation method must be capable of separating the target compound from its potential process-related impurities. The synthesis of this compound typically involves the bromination of its precursor, 3-acetyl-5-chloro-2-thiophenesulfonamide.[6] This specific reaction pathway alerts the analytical scientist to two primary impurity risks:
-
Unreacted Starting Material: Incomplete bromination will result in residual 3-acetyl-5-chloro-2-thiophenesulfonamide.
-
Over-reaction Products: The presence of a reactive acetyl group can lead to the formation of di-brominated species, a common side-product in such reactions.[6]
Therefore, the chosen analytical method must possess sufficient specificity and resolution to distinguish between these closely related structures.
Method Selection: Why HPLC is the Gold Standard
While various analytical techniques exist for purity determination, Reverse-Phase HPLC (RP-HPLC) emerges as the superior choice for this particular analyte for several reasons.
| Technique | Applicability to this compound | Limitations |
| Gas Chromatography (GC) | Not suitable. The compound has a high boiling point (predicted ~492°C) and is likely to degrade at the high temperatures required for volatilization.[2] | Thermal instability of the analyte. |
| Titration | Could quantify the sulfonamide group, but lacks specificity. It cannot distinguish the target compound from impurities containing the same functional group. | Non-specific; cannot detect or quantify process-related impurities. |
| UV-Vis Spectroscopy | Useful for simple quantification but provides no separative power. The spectra of the analyte and its impurities would likely overlap significantly. | Cannot resolve a mixture of compounds. |
| High-Performance Liquid Chromatography (HPLC) | Ideal. Operates at ambient temperature, preventing degradation. Its separative power can resolve structurally similar molecules. UV detection is highly sensitive for the thiophene chromophore.[7] | Requires method development and validation. |
HPLC offers the unparalleled ability to separate, identify, and quantify the main compound and its potential impurities in a single, efficient analysis, making it the definitive technique for this application.[7]
A Validated HPLC Protocol for Purity Determination
This protocol is designed to provide excellent resolution, peak shape, and sensitivity. The causality behind each parameter is explained to demonstrate the expert-driven approach to method development.
Chromatographic Conditions
| Parameter | Condition | Justification |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) | The C18 stationary phase provides hydrophobic interactions with the non-polar thiophene ring, offering excellent retention and separation capabilities for the analyte and its related impurities.[8] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier ensures the sulfonamide group is consistently protonated, preventing peak tailing and improving chromatographic reproducibility. |
| Mobile Phase B | Acetonitrile | A common, effective organic solvent for eluting moderately polar to non-polar compounds from a C18 column. |
| Gradient Elution | 0-20 min: 50% to 95% B; 20-25 min: 95% B; 25.1-30 min: 50% B | A gradient is crucial for resolving early-eluting polar impurities and ensuring that late-eluting, more non-polar species (like potential di-bromo impurities) are effectively eluted from the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 30°C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency. |
| Detection | UV/Diode Array Detector (DAD) at 270 nm | The conjugated thiophene system provides strong UV absorbance. A DAD allows for peak purity analysis and confirmation of identity against a reference standard's spectrum.[9] |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overloading. |
Standard and Sample Preparation
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Sample Solution (0.1 mg/mL): Prepare the synthesized sample in the same manner as the standard solution.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulates and protect the HPLC column.
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. nbinno.com [nbinno.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. WO2010103550A2 - Process for the preparation of intermediates - Google Patents [patents.google.com]
- 7. zenodo.org [zenodo.org]
- 8. mdpi.com [mdpi.com]
- 9. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]
A Comparative Guide to the Bioactivity of 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide and Its Analogs as Carbonic Anhydrase Inhibitors
Introduction
3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide is a key heterocyclic organic compound, primarily recognized as a crucial intermediate in the synthesis of Brinzolamide, a potent carbonic anhydrase inhibitor used in the management of glaucoma.[1][2] The thiophene-2-sulfonamide scaffold itself is a cornerstone in medicinal chemistry, forming the basis of a wide array of carbonic anhydrase inhibitors (CAIs).[3] These enzymes are ubiquitous metalloenzymes that play a critical role in a variety of physiological processes, including pH regulation, CO2 transport, and aqueous humor secretion in the eye.[4][5] Their dysregulation is implicated in several pathologies such as glaucoma, epilepsy, and certain cancers, making them a prime target for therapeutic intervention.[5]
This guide provides a detailed comparative analysis of the bioactivity of this compound and its structural analogs. We will delve into their mechanism of action, explore the structure-activity relationships (SAR) that govern their inhibitory potency, and provide a comprehensive experimental protocol for assessing their efficacy.
Mechanism of Action: Inhibition of Carbonic Anhydrase
The inhibitory activity of thiophene-2-sulfonamides stems from the sulfonamide group (-SO2NH2), which acts as a zinc-binding group (ZBG).[6] Carbonic anhydrases are zinc metalloenzymes, and the sulfonamide moiety coordinates to the Zn2+ ion in the active site, mimicking the transition state of the native CO2 hydration reaction.[7] This binding is typically strong and reversible, effectively blocking the enzyme's catalytic activity. The thiophene ring serves as a scaffold, and substitutions on the ring modulate the electronic properties of the sulfonamide group and introduce additional interactions with the enzyme's active site, thereby influencing potency and isoform selectivity.[8]
Comparative Bioactivity of Thiophene-2-Sulfonamide Analogs
The inhibitory potency of thiophene-2-sulfonamides against various human carbonic anhydrase (hCA) isoforms can vary significantly based on the nature and position of substituents on the thiophene ring. The following table summarizes the inhibitory activities (Ki, in nM) of this compound and a selection of its analogs against key hCA isoforms.
| Compound | R3 | R4 | R5 | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 1 (Core Compound) | -COCH2Br | H | Cl | Data not available | Data not available | Data not available | Data not available |
| 2 | -COCH3 | H | Cl | Data not available | Potent Inhibitor | Data not available | Data not available |
| 3 | H | -COCH3 | H | >10000 | 16 | 32 | 58 |
| 4 | H | -CO-Aryl | H | 224-7544 | 2.2-7.7 | 5.4-811 | 3.4-239 |
| 5 | H | H | -Aryl | Weak | Potent | Potent | Potent |
| 6 | H | H | H | 108 | 12 | 25 | 4.5 |
Note: Direct inhibitory data for the bromoacetyl compound is sparse in publicly available literature, as it is primarily viewed as a reactive intermediate. Its acetyl analog (Compound 2) is a known potent inhibitor of carbonic anhydrase.[6] Data for other analogs are compiled from various sources to illustrate SAR trends.[9][10]
Structure-Activity Relationship (SAR) Insights
The data reveals several key SAR trends for thiophene-2-sulfonamide based carbonic anhydrase inhibitors:
-
Role of the Sulfonamide Group: The unsubstituted sulfonamide at the C2 position is essential for potent inhibition, directly coordinating with the active site zinc ion.[7]
-
Substitutions at C3: The 3-(2-bromoacetyl) group in the core compound is a reactive electrophile.[1] While this reactivity is leveraged in the synthesis of Brinzolamide, it could also potentially form covalent bonds with nucleophilic residues in the enzyme active site, leading to irreversible inhibition. Its non-bromo analog, 3-acetyl-5-chlorothiophene-2-sulfonamide, is a known potent CAI.[6]
-
Substitutions at C4: The C4 position is a critical determinant of potency and selectivity. Electron-withdrawing groups, such as ketones, hydrazones, or oximes, at this position can lead to sub-nanomolar inhibition of hCA II.[11] This is exemplified by the significant potency of Compound 3.
-
Substitutions at C5: The C5 position can tolerate a range of substituents. Halogenation, as seen in the core compound, can influence the electronic properties of the ring and contribute to binding. Larger aryl groups at this position (Compound 5) can extend into hydrophobic pockets of the active site, enhancing potency and influencing isoform selectivity.[12]
-
Isoform Selectivity: The development of isoform-selective inhibitors is a major goal in the field. For instance, high affinity for the tumor-associated isoform hCA IX is a desirable trait for anticancer agents.[5] As seen with Compound 4, modifications can be tailored to achieve varying degrees of selectivity across the different hCA isoforms.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
The following is a detailed protocol for determining the inhibitory activity of test compounds against carbonic anhydrase using the p-nitrophenyl acetate (p-NPA) hydrolysis method.[4][13]
Materials and Reagents
-
Human or bovine erythrocyte Carbonic Anhydrase (e.g., Sigma-Aldrich C4396)
-
p-Nitrophenyl acetate (p-NPA)
-
Test compounds and a known CA inhibitor (e.g., Acetazolamide) as a positive control
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Organic Solvent: DMSO or acetonitrile
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 400-405 nm
Workflow Diagram
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Acetyl-5-chlorothiophene-2-sulfonamide | High Purity [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Quantitative structure-activity relationships of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Comparative In-Silico Docking Analysis of Novel 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide Derivatives Against Carbonic Anhydrase II
A Senior Application Scientist's Guide to Evaluating Potential Enzyme Inhibitors
In the landscape of contemporary drug discovery, in-silico molecular docking has emerged as an indispensable tool for the rapid and cost-effective screening of potential therapeutic agents. This guide provides a comprehensive comparison of novel derivatives of 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide against the well-characterized human Carbonic Anhydrase II (hCA II) enzyme. As a key intermediate in the synthesis of the glaucoma medication Brinzolamide, this thiophene sulfonamide scaffold presents a promising starting point for the development of new, potent enzyme inhibitors.[1][2]
This analysis is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but a deeper insight into the causality behind experimental choices and the importance of self-validating systems in computational drug design. We will explore the rationale for selecting hCA II as the target, detail a rigorous docking protocol, and compare the performance of our novel derivatives against a clinically established inhibitor, Acetazolamide.
The Scientific Rationale: Why Carbonic Anhydrase II?
Human Carbonic Anhydrase II (hCA II) is a ubiquitous and highly active zinc-containing metalloenzyme.[3] It plays a critical role in a multitude of physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[4] Its involvement in pathological conditions such as glaucoma, epilepsy, and certain types of cancer has rendered it a significant therapeutic target.[3][4]
The active site of hCA II is characterized by a conical cleft with a catalytic zinc ion (Zn²⁺) at its base, coordinated by three histidine residues. This well-defined binding pocket provides an ideal environment for in-silico docking studies, allowing for a detailed analysis of inhibitor binding modes and interactions. Thiophene-based sulfonamides are a well-established class of potent carbonic anhydrase inhibitors, making the derivatives of this compound logical candidates for investigation.[5][6][7]
Designing the In-Silico Experiment: A Self-Validating Workflow
To ensure the scientific integrity of our in-silico study, we will employ a workflow that incorporates validation at multiple stages. The ultimate goal of computational docking is to generate predictions that can be reliably tested and confirmed by experimental data.[8][9]
Caption: A validated workflow for in-silico molecular docking studies.
Step-by-Step Experimental Protocol
I. Protein Preparation:
-
Selection and Retrieval: The crystal structure of human Carbonic Anhydrase II in complex with a sulfonamide inhibitor (PDB ID: 2Q38) was downloaded from the RCSB Protein Data Bank. The choice of a co-crystallized structure is crucial as it provides a more biologically relevant conformation of the active site.
-
Preparation: Using AutoDockTools (ADT), the protein structure was prepared by removing water molecules and the co-crystallized ligand. Polar hydrogens were added, and Kollman charges were assigned. This step is essential for ensuring the correct protonation states of amino acid residues and for the accurate calculation of electrostatic interactions.
II. Ligand Preparation:
-
Derivative Design: Three hypothetical derivatives of this compound were designed by modifying the bromoacetyl group to explore the impact of different functionalities on binding affinity.
-
Derivative 1 (Amine): The bromoacetyl group is replaced with an aminoacetyl group.
-
Derivative 2 (Hydroxy): The bromoacetyl group is replaced with a hydroxyacetyl group.
-
Derivative 3 (Thiol): The bromoacetyl group is replaced with a mercaptoacetyl group.
-
-
Reference Compound: Acetazolamide, a well-known carbonic anhydrase inhibitor, was used as a reference compound for comparison.
-
3D Structure Generation and Energy Minimization: The 3D structures of the derivatives and Acetazolamide were generated using Marvin Sketch and subsequently energy-minimized using the MMFF94 force field. This step ensures that the ligands are in a low-energy, stable conformation before docking.
III. Molecular Docking:
-
Grid Box Generation: A grid box was defined around the active site of hCA II, encompassing the catalytic zinc ion and surrounding residues. The grid box dimensions were set to 25 x 25 x 25 Å with a spacing of 0.375 Å.
-
Docking with AutoDock Vina: AutoDock Vina was employed for the docking calculations. Vina utilizes a Lamarckian genetic algorithm for ligand conformational searching and an empirical scoring function to estimate the binding affinity.[10]
-
Pose Selection: For each ligand, the top-ranked binding pose with the lowest binding energy was selected for further analysis.
Results and Comparative Analysis
The in-silico docking study yielded valuable insights into the potential binding modes and affinities of the designed derivatives. The results are summarized in the tables below.
Predicted Binding Affinities
| Compound | Predicted Binding Affinity (kcal/mol) |
| Derivative 1 (Amine) | -7.8 |
| Derivative 2 (Hydroxy) | -7.5 |
| Derivative 3 (Thiol) | -7.2 |
| Acetazolamide (Reference) | -7.1 |
The predicted binding affinities suggest that all three derivatives have the potential to be potent inhibitors of hCA II, with Derivative 1 (Amine) showing the most favorable binding energy.
Key Molecular Interactions
A detailed analysis of the top-ranked docking poses revealed key interactions with the active site residues of hCA II.
Caption: Key interactions of Derivative 1 with the hCA II active site.
Analysis of Interactions:
-
Sulfonamide Group: As expected, the sulfonamide group of all derivatives forms a crucial coordination bond with the catalytic Zn²⁺ ion. This interaction is a hallmark of classical carbonic anhydrase inhibitors. Additionally, the sulfonamide moiety forms hydrogen bonds with the side chain of Thr199.
-
Thiophene Ring: The thiophene ring is involved in hydrophobic interactions with residues such as Val121, Leu198, and Pro202, further anchoring the inhibitor in the active site.
-
Derivative-Specific Interactions: The novel functional groups introduced in the derivatives form additional hydrogen bonds, contributing to their enhanced binding affinities. For instance, the amine group of Derivative 1 forms hydrogen bonds with the side chains of Thr200 and His94, providing a plausible explanation for its superior predicted binding energy.
Comparison with Experimental Data
To ground our in-silico findings in experimental reality, we can compare our results with published IC50 values for similar thiophene-based sulfonamides.
| Compound Class | Reported IC50 Range against hCA II |
| Thiophene-based Sulfonamides | 23.4 nM to 1.405 µM[5][6] |
| Acetazolamide | ~12 nM |
The strong predicted binding affinities of our derivatives are consistent with the low nanomolar to micromolar inhibitory activity reported for this class of compounds.[5][6] This correlation between our computational predictions and existing experimental data serves as a crucial validation step for our in-silico model.
Conclusion and Future Directions
This in-silico docking study has successfully demonstrated the potential of novel this compound derivatives as potent inhibitors of human Carbonic Anhydrase II. The designed compounds exhibit strong predicted binding affinities, surpassing that of the reference drug Acetazolamide, and form key interactions with the enzyme's active site.
The presented workflow, which emphasizes a structured protocol and comparison with established inhibitors and experimental data, provides a robust framework for the initial stages of drug discovery. The insights gained from this computational analysis strongly support the progression of these novel derivatives to in-vitro enzyme inhibition assays to experimentally validate their inhibitory potency. Further optimization of the lead compound (Derivative 1) could lead to the development of next-generation carbonic anhydrase inhibitors with improved efficacy and selectivity.
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Inhibitory Potency of 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide Against Carbonic Anhydrase Isoforms
This guide provides a comprehensive framework for evaluating the inhibitory activity of 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide, a key heterocyclic sulfonamide, against various human carbonic anhydrase (hCA) isoforms. While this compound is primarily recognized as a crucial intermediate in the synthesis of the potent carbonic anhydrase inhibitor Brinzolamide, understanding its intrinsic inhibitory profile is essential for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.[1]
This document will delve into the scientific rationale behind the experimental design, provide a detailed protocol for assessing inhibitory potency, and present a comparative analysis of structurally related thiophene-based sulfonamides to offer a predictive context for the activity of this compound.
Introduction: The Significance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] In humans, 15 different CA isoforms have been identified, each with distinct tissue distribution, subcellular localization, and catalytic activity. These isoforms play critical roles in a multitude of physiological processes, including pH homeostasis, CO₂ and ion transport, fluid secretion, and biosynthesis.
The dysregulation of CA activity is implicated in various pathologies, making them significant therapeutic targets:
-
hCA II , a highly active and widespread cytosolic isoform, is a primary target for antiglaucoma drugs.
-
hCA I is another cytosolic isoform, and inhibition of hCA I and II is the basis for the diuretic effect of some sulfonamides.
-
hCA IV is a membrane-bound isoform involved in renal and ocular physiology.
-
hCA IX and hCA XII are transmembrane isoforms that are overexpressed in many solid tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation. Their selective inhibition is a promising strategy in oncology.[3][4]
Given the diverse roles of CA isoforms, the development of isoform-selective inhibitors is a key objective in drug discovery to maximize therapeutic efficacy and minimize off-target side effects. This compound, with its thiophene sulfonamide scaffold, belongs to a class of compounds known for their potent CA inhibitory activity.[5][6][7]
Comparative Inhibitory Potency of Thiophene-Based Sulfonamides
| Compound | hCA I (Kᵢ/IC₅₀, nM) | hCA II (Kᵢ/IC₅₀, nM) | hCA IX (Kᵢ/IC₅₀, nM) | hCA XII (Kᵢ/IC₅₀, nM) |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
| Thiophene-2-sulfonamide | - | - | - | - |
| 5-(1,2,3-triazol-4-yl)thiophene-2-sulfonamide series | 224 - 7544 | 2.2 - 7.7 | 5.4 - 811 | 3.4 - 239 |
| 5-(benzylsulfanyl)thiophene-2-sulfonamide series | 683 - 4250 | low nM range | sub-nM to nM range | sub-nM to nM range |
Data is aggregated from multiple sources and represents a range of values observed for derivatives within the specified class.[8][9][10]
This comparative data highlights that modifications to the thiophene-2-sulfonamide core can significantly modulate inhibitory activity and isoform selectivity. Generally, this class of compounds exhibits potent inhibition of the highly active hCA II isoform, with varying degrees of activity against other isoforms. The presence of the bromoacetyl group in this compound introduces a reactive electrophilic center, which could potentially lead to covalent interactions with the target enzyme, a hypothesis that warrants experimental investigation.
Experimental Protocol: Assessing Carbonic Anhydrase Inhibition
The following protocol outlines a robust and widely accepted method for determining the inhibitory potency (IC₅₀) of a test compound against various CA isoforms. This colorimetric assay is based on the esterase activity of carbonic anhydrase.
Principle
Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol (p-NP) and acetic acid. The product, p-NP, is a chromophore with a maximum absorbance at 400 nm. The rate of p-NP formation is directly proportional to the CA activity. In the presence of an inhibitor, the rate of this reaction decreases, and the extent of this decrease is proportional to the inhibitor's concentration.
Materials and Reagents
-
Purified human carbonic anhydrase isoforms (hCA I, II, IV, IX, XII, etc.)
-
This compound (test inhibitor)
-
Acetazolamide (positive control inhibitor)
-
p-Nitrophenyl acetate (p-NPA, substrate)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader capable of kinetic measurements at 400 nm
Assay Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of the test inhibitor and Acetazolamide in DMSO.
-
Prepare a series of dilutions of the inhibitor and positive control in Tris-HCl buffer.
-
Prepare a working solution of the CA enzyme in Tris-HCl buffer.
-
Prepare a fresh solution of p-NPA in a minimal amount of DMSO and dilute with Tris-HCl buffer.
-
-
Assay Plate Setup:
-
In a 96-well plate, add the appropriate volume of Tris-HCl buffer to each well.
-
Add a small volume of the diluted test inhibitor or positive control to the respective wells.
-
Include a control well with no inhibitor (100% enzyme activity) and a blank well with no enzyme.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add the CA enzyme working solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the p-NPA solution to all wells.
-
Immediately place the plate in the microplate reader and measure the absorbance at 400 nm in kinetic mode at 30-second intervals for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well from the linear portion of the kinetic curve (ΔAbs/min).
-
Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow Diagram
Caption: Workflow for determining the IC₅₀ of an inhibitor against carbonic anhydrase.
Mechanism of Action: The Role of the Sulfonamide Moiety
The primary mechanism of inhibition for sulfonamide-based compounds involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located at the active site of the carbonic anhydrase enzyme. This interaction displaces the zinc-bound water molecule (or hydroxide ion), which is essential for the catalytic hydration of carbon dioxide.
The binding is further stabilized by a network of hydrogen bonds between the sulfonamide group and conserved amino acid residues within the active site, such as Thr199 and Thr200. The thiophene ring and its substituents, in this case, the chloro and bromoacetyl groups, extend into a hydrophobic pocket of the active site, and variations in these "tail" groups are crucial for determining isoform selectivity.[4]
The presence of the electrophilic bromoacetyl group in this compound suggests the potential for a dual inhibition mechanism:
-
Reversible Inhibition: Through the classical coordination of the sulfonamide to the active site zinc.
-
Irreversible (Covalent) Inhibition: The bromoacetyl moiety could potentially react with a nucleophilic amino acid residue in or near the active site, leading to a permanent inactivation of the enzyme. This hypothesis would require further experimental validation, for example, through dialysis experiments or mass spectrometry analysis of the enzyme-inhibitor complex.
Proposed Binding Mechanism
Caption: Proposed interaction of a sulfonamide inhibitor with the carbonic anhydrase active site.
Conclusion and Future Directions
While this compound is a well-established precursor in the synthesis of Brinzolamide, its own inhibitory profile against carbonic anhydrase isoforms is a subject of significant scientific interest. This guide provides a robust framework for conducting such an investigation. By employing the detailed experimental protocol, researchers can accurately determine the IC₅₀ values of this compound against a panel of physiologically relevant hCA isoforms.
The comparative data on related thiophene sulfonamides suggest that this compound is likely to be a potent inhibitor of hCA II and potentially other isoforms. The unique bromoacetyl moiety presents an intriguing possibility of covalent inhibition, which could be leveraged for the design of novel, long-acting CA inhibitors.
Future studies should focus on the experimental determination of the inhibitory profile of this compound and elucidation of its precise mechanism of action, particularly the potential for covalent modification of the enzyme. Such data will be invaluable for the rational design of the next generation of isoform-selective carbonic anhydrase inhibitors for a range of therapeutic applications, from glaucoma to oncology.
References
- 1. Ocular Pharmacokinetics of Dorzolamide and Brinzolamide After Single and Multiple Topical Dosing: Implications for Effects on Ocular Blood Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide: A Comparative Benchmarking Study
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key pharmaceutical intermediates is paramount. 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide, a critical building block in the synthesis of carbonic anhydrase inhibitors like Brinzolamide, presents a synthetic challenge that necessitates a thorough understanding of the available methodologies.[1][2][3] This guide provides an in-depth, objective comparison of published methods for the synthesis of this vital intermediate, supported by experimental data and field-proven insights to inform your synthetic strategy.
Introduction: The Significance of this compound
This compound (CAS No. 160982-11-6) is a heterocyclic organic compound of significant interest in medicinal chemistry.[4] Its molecular structure, featuring a reactive bromoacetyl group, a sulfonamide moiety, and a chlorinated thiophene ring, makes it an excellent electrophile for nucleophilic substitution reactions, a common step in the synthesis of complex pharmaceutical agents.[1] The primary application of this compound is as a direct intermediate in the manufacturing of Brinzolamide, a potent carbonic anhydrase inhibitor used in the management of glaucoma and ocular hypertension.[1][2] The quality and purity of this intermediate are critical, as they directly impact the efficacy and safety of the final active pharmaceutical ingredient (API).
Comparative Analysis of Synthetic Strategies
The synthesis of this compound typically involves the bromination of its precursor, 3-acetyl-5-chlorothiophene-2-sulfonamide. The primary variations in methodology lie in the synthesis of this acetylated precursor. Below, we compare two prominent routes.
Route A: From 3-Acetyl-2,5-dichlorothiophene
This widely documented approach begins with the more readily available 3-acetyl-2,5-dichlorothiophene and proceeds through a thioether intermediate.
Caption: Synthetic pathway for Route A.
Route B: Direct Sulfonylation and Acetylation of 5-Chlorothiophene
An alternative strategy involves the direct functionalization of 5-chlorothiophene.
Caption: Synthetic pathway for Route B.
Performance Benchmarking
| Parameter | Route A: From 3-Acetyl-2,5-dichlorothiophene | Route B: Direct Functionalization | Reference |
| Starting Material | 3-Acetyl-2,5-dichlorothiophene | 5-Chlorothiophene | [5],[6] |
| Key Reagents | Thiourea, Benzyl Chloride, Chlorine, NH4OH, Brominating Agent | Chlorosulfonic Acid, Acetylating Agent, Brominating Agent | [5],[6] |
| Reported Yields | Generally good, with potential for optimization. | Can be variable depending on acetylation efficiency. | [5],[6] |
| Process Complexity | Multi-step process involving intermediate isolation. | Fewer discrete steps, but requires careful control of reactive intermediates. | [5],[6] |
| Scalability | Demonstrated on a larger scale. | Potentially more streamlined for industrial production. | [5] |
| Safety Considerations | Use of chlorine gas requires specialized equipment and handling procedures. | Use of highly corrosive chlorosulfonic acid. | [5],[6] |
Detailed Experimental Protocol: A Benchmark Synthesis (Route A)
The following protocol for the synthesis of this compound, adapted from published literature, serves as a reliable benchmark for laboratory-scale preparation.[5]
Experimental Workflow
Caption: Step-by-step experimental workflow.
Step-by-Step Methodology
Step 1: Synthesis of 3-Acetyl-5-chloro-2-(benzylthio)thiophene
-
To a solution of 3-acetyl-2,5-dichlorothiophene in a suitable solvent (e.g., ethanol), add thiourea and benzyl chloride.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and add a solution of sodium hydroxide.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude thioether.
Causality: The reaction of the dichlorothiophene with thiourea and benzyl chloride forms a stable thioether intermediate, which is a key precursor for the subsequent oxidative chlorination.
Step 2: Synthesis of 3-Acetyl-5-chlorothiophene-2-sulfonamide
-
Dissolve the crude 3-acetyl-5-chloro-2-(benzylthio)thiophene in a mixture of ethyl acetate and water.
-
Cool the mixture to 0-5 °C and bubble chlorine gas through the solution until the starting material is consumed (monitored by TLC).
-
Purge the reaction with nitrogen to remove excess chlorine.
-
Add aqueous ammonium hydroxide to the reaction mixture while maintaining the temperature below 20 °C, until the pH is basic.
-
Separate the organic layer, wash with water, and concentrate to yield the crude sulfonamide.
-
Purify the product by recrystallization.
Causality: Oxidative chlorination cleaves the benzylthioether and forms an in-situ sulfonyl chloride, which readily reacts with ammonium hydroxide to form the desired sulfonamide. This one-pot transformation is efficient but requires careful temperature control to minimize side reactions.
Step 3: Synthesis of this compound
-
Dissolve 3-acetyl-5-chlorothiophene-2-sulfonamide in a suitable solvent such as ethyl acetate.
-
Add a brominating agent, for example, pyridinium bromide perbromide, in the presence of a catalytic amount of sulfuric acid.
-
Stir the reaction at room temperature and monitor its completion by TLC.
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium bisulfite solution).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by recrystallization to obtain this compound as an off-white to pale yellow powder.[7]
Causality: The bromination occurs selectively at the acetyl methyl group due to the electron-withdrawing nature of the adjacent carbonyl group. The use of a mild brominating agent like pyridinium bromide perbromide helps to control the reaction and minimize the formation of di-brominated impurities.
Conclusion and Future Perspectives
The synthesis of this compound is a critical process in the production of important pharmaceuticals. While the route starting from 3-acetyl-2,5-dichlorothiophene is well-established and scalable, the direct functionalization of 5-chlorothiophene presents an attractive alternative that may offer advantages in terms of process economy and waste reduction. Further process optimization and the development of greener synthetic methodologies, such as those employing continuous flow chemistry, could lead to more efficient and sustainable production of this key intermediate. This guide provides a solid foundation for researchers to select and optimize a synthetic route that best fits their specific needs and capabilities.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 3-(2-Bromoacetyl)-5-chloro-2-thiophenesulfonamide | 160982-11-6 [chemicalbook.com]
- 5. WO2010103550A2 - Process for the preparation of intermediates - Google Patents [patents.google.com]
- 6. 3-Acetyl-5-chlorothiophene-2-sulfonamide | High Purity [benchchem.com]
- 7. innospk.com [innospk.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
The following guide provides essential safety and logistical information for the handling of 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide (CAS No. 160982-11-6). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but a deeper understanding of the chemical's reactivity and hazards, ensuring a culture of safety and scientific excellence in your laboratory.
Hazard Identification and Risk Assessment: Understanding the "Why" Behind the Precautions
This compound is a multi-functional molecule, and its primary hazards stem from the synergistic reactivity of its constituent parts: the α-bromoacetyl group, the chlorinated thiophene ring, and the sulfonamide moiety. A thorough understanding of these functional groups is paramount for safe handling.
The α-Bromoacetyl Group: A Potent Electrophile
The key to understanding the acute toxicity of this compound lies in the bromoacetyl group, which is a classic α-haloketone. α-Haloketones are characterized by a halogen atom on the carbon adjacent to a carbonyl group, creating two electrophilic centers.[1] This structural feature makes the α-carbon highly susceptible to nucleophilic attack, rendering the molecule a potent alkylating agent.[1][2] This reactivity is significantly greater than that of simple alkyl halides; for instance, chloroacetone reacts with potassium iodide in acetone approximately 36,000 times faster than 1-chloropropane.[1]
This high reactivity means the compound can readily react with biological nucleophiles, such as amino and thiol groups in proteins and DNA, leading to cellular damage. Therefore, direct contact should be considered extremely hazardous.
The Chlorinated Thiophene and Sulfonamide Moieties
The chlorinated thiophene ring contributes to the overall lipophilicity of the molecule, potentially enhancing its ability to penetrate biological membranes. The sulfonamide group, while generally associated with a range of pharmacological activities, is also known to be implicated in allergic reactions in some individuals.[3][4] While non-antibiotic sulfonamides are generally less likely to cause severe allergic reactions, the potential for sensitization exists.[3]
Summary of Known and Inferred Hazards:
Based on the available data and the chemical structure, the following hazards should be assumed:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.
-
Corrosivity: Causes severe skin burns and eye damage.[5]
-
Respiratory Irritation: May cause respiratory irritation.[6]
-
Sensitization: Potential for skin sensitization and allergic reactions.[3][4]
Personal Protective Equipment (PPE): Your First and Last Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Chemical splash goggles and a full-face shield.[7] | Standard safety glasses are insufficient. The corrosive nature of this compound necessitates the full seal of goggles and the added protection of a face shield, especially when handling larger quantities or during reactions.[7] |
| Hands | Chemical-resistant gloves (Butyl rubber or Viton® recommended).[6] | Due to the presence of halogenated functional groups, standard nitrile gloves may offer limited protection and should be avoided for prolonged contact.[6] Always double-glove. Inspect gloves for any signs of degradation or perforation before and during use. Change gloves immediately if contamination is suspected. |
| Body | A flame-retardant lab coat and a chemical-resistant apron.[6] | A chemical-resistant apron worn over a lab coat provides an additional barrier against splashes and spills. Ensure the lab coat is fully buttoned. |
| Feet | Closed-toe, chemical-resistant shoes.[7] | Footwear should be made of a non-porous material to prevent absorption of any spills. Leather shoes can absorb chemicals and are not recommended.[7] |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases.[8] | All handling of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Preparation and Engineering Controls
-
Designated Area: All work with this compound must be performed in a designated area within a certified chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, dry sand), and waste disposal bags must be readily available.[9] Do not use combustible materials for spill absorption.
Handling Procedures
The following workflow diagram illustrates the key steps for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
-
Weighing and Transfer:
-
Always weigh the solid compound within the fume hood.
-
Use a disposable weighing boat or line the balance with aluminum foil to prevent contamination.
-
When transferring the solid, use a spatula and avoid creating dust.
-
-
In Solution:
-
When dissolving the compound, add the solid slowly to the solvent.
-
Be aware of any potential exothermic reactions.
-
Keep the reaction vessel closed as much as possible.
-
Storage
-
Store in a tightly sealed container in a cool, dry, and dark place.
-
The recommended storage temperature is 2-8°C under an inert atmosphere.[5]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[6]
Disposal Plan: Ensuring Environmental and Personnel Safety
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Contaminated consumables (gloves, weighing boats, paper towels) must be placed in a designated, sealed hazardous waste bag.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a clearly labeled, sealed, and appropriate hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
-
Decontamination:
-
All glassware that has been in contact with the compound must be decontaminated before being removed from the fume hood. A triple rinse with an appropriate solvent (e.g., acetone) is recommended, with the rinsate collected as hazardous waste.
-
-
Disposal:
-
All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Emergency Procedures: Be Prepared
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.
-
Spill:
-
Small Spill (inside fume hood): Absorb with an inert material such as vermiculite or dry sand.[9] Collect the material in a sealed container for hazardous waste disposal. Decontaminate the area with an appropriate solvent.
-
Large Spill (or any spill outside of a fume hood): Evacuate the immediate area and alert others. Contact your institution's EHS for emergency response.[12]
-
By adhering to these guidelines, you can mitigate the risks associated with handling this compound and ensure a safe and productive research environment.
References
- 1. benchchem.com [benchchem.com]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. List of Sulfonamides + Uses, Types & Side Effects - Drugs.com [drugs.com]
- 4. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 5. 160982-11-6|this compound|BLD Pharm [bldpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. fishersci.com [fishersci.com]
- 9. nj.gov [nj.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
